Product packaging for Ethyl (3R)-3-acetamidobutanoate(Cat. No.:CAS No. 187989-67-9)

Ethyl (3R)-3-acetamidobutanoate

Cat. No.: B066694
CAS No.: 187989-67-9
M. Wt: 173.21 g/mol
InChI Key: JQGFASTXESCOHX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl (3R)-3-acetamidobutanoate is a high-purity chiral building block of significant value in medicinal chemistry and organic synthesis. This compound serves as a key intermediate in the preparation of β-peptides and peptidomimetics, which are designed to mimic the biological activity of natural peptides while exhibiting enhanced metabolic stability and membrane permeability. Its (R)-configured stereocenter is critical for inducing specific three-dimensional conformations in target molecules, allowing researchers to probe structure-activity relationships (SAR) and develop novel therapeutics with optimized binding affinity and selectivity. The structure incorporates a protected amine (acetamido group) and an ethyl ester, both versatile functional groups amenable to further synthetic manipulation, such as hydrolysis, amidation, or reduction. Primary research applications include its use as a precursor for the synthesis of β-lactam antibiotics, chiral catalysts (organocatalysts), and constrained scaffolds for drug discovery programs targeting enzymes and receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B066694 Ethyl (3R)-3-acetamidobutanoate CAS No. 187989-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R)-3-acetamidobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFASTXESCOHX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462233
Record name CTK4D9680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187989-67-9
Record name CTK4D9680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-ethyl-3-acetamidobutanoate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-ethyl-3-acetamidobutanoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex, optically active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

The physical and chemical properties of (R)-ethyl-3-acetamidobutanoate are crucial for its application in synthesis and for its characterization. Below is a summary of available data.

PropertyValueReference
CAS Number 187989-67-9[1]
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance --
Melting Point --
Boiling Point --
Specific Rotation --
Solubility --

Synthesis of (R)-ethyl-3-acetamidobutanoate

The synthesis of (R)-ethyl-3-acetamidobutanoate can be approached as a two-step process starting from the readily available precursor, ethyl acetoacetate. The first step involves the asymmetric reduction of the keto group to form the chiral intermediate, (R)-ethyl-3-hydroxybutanoate. The second key step is the N-acetylation of the corresponding amine. While a direct, complete experimental protocol for the entire synthesis was not found in the literature search, this guide provides detailed protocols for each critical transformation based on established methodologies for similar substrates.

Step 1: Asymmetric Synthesis of (R)-ethyl-3-hydroxybutanoate

A common and efficient method for the enantioselective synthesis of chiral β-hydroxy esters is the biocatalytic reduction of the corresponding β-keto ester. The following protocol is adapted from a known procedure for the synthesis of the (S)-enantiomer using baker's yeast, which can be modified to obtain the (R)-enantiomer by selecting a suitable yeast strain or enzyme that provides the opposite stereoselectivity.

Experimental Protocol: Biocatalytic Reduction of Ethyl Acetoacetate [2]

  • Preparation of the Fermentation Medium: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, bubble counter, and a stopper, combine 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.

  • Substrate Addition: Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting suspension. Continue stirring for another 24 hours at room temperature.

  • Second Feeding: Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Reaction Monitoring: Continue stirring for 50–60 hours at room temperature. Monitor the reaction's progress by taking small aliquots, extracting with diethyl ether, and analyzing by capillary gas chromatography to confirm the consumption of the starting material.[2]

  • Work-up: Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of diethyl ether.

  • Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting residue is then purified by fractional distillation under reduced pressure to yield the chiral hydroxy ester.

Note: To obtain the (R)-enantiomer, a screening of different yeast strains or the use of a specific reductase enzyme with (R)-selectivity would be necessary.

Step 2: Synthesis of (R)-ethyl-3-aminobutanoate (Hypothetical)

The conversion of the hydroxyl group to an amino group is a critical step. This can be achieved through various synthetic routes, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with an amine source like ammonia or an azide followed by reduction.

Step 3: N-Acetylation of (R)-ethyl-3-aminobutanoate

The final step is the N-acetylation of the amino group. This is a standard transformation that can be readily achieved using acetic anhydride or acetyl chloride.

Experimental Protocol: N-Acetylation of a Primary Amine

  • Reaction Setup: Dissolve the primary amine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution. A base, such as triethylamine or pyridine (1.2 equivalents), is often added to scavenge the acetic acid byproduct.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Spectroscopic Characterization

While specific spectra for (R)-ethyl-3-acetamidobutanoate were not found, the following are expected characteristic signals based on the analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -CH₃ (acetyl): A sharp singlet around 2.0 ppm.

  • -CH-NH-: A multiplet, with its chemical shift dependent on the solvent and concentration.

  • -CH₂-CO-: Diastereotopic protons appearing as two separate multiplets or a complex multiplet.

  • -O-CH₂-CH₃ (ethyl ester): A quartet around 4.1 ppm.

  • -O-CH₂-CH₃ (ethyl ester): A triplet around 1.2 ppm.

  • -CH(CH₃)-: A doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • C=O (amide): A signal in the range of 170-175 ppm.

  • C=O (ester): A signal in the range of 170-175 ppm.

  • -O-CH₂- (ethyl ester): A signal around 60 ppm.

  • -CH-NH-: A signal in the range of 40-50 ppm.

  • -CH₂-CO-: A signal in the range of 40-50 ppm.

  • -CH₃ (acetyl): A signal around 23 ppm.

  • -CH(CH₃)-: A signal in the range of 15-20 ppm.

  • -CH₃ (ethyl ester): A signal around 14 ppm.

IR (Infrared) Spectroscopy:

  • N-H stretch: A band around 3300 cm⁻¹.

  • C=O stretch (amide): A strong band around 1650 cm⁻¹ (Amide I).

  • N-H bend (amide): A band around 1550 cm⁻¹ (Amide II).

  • C=O stretch (ester): A strong band around 1735 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1300-1000 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak [M]⁺ would be expected at m/z = 173.11. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the acetyl group (-COCH₃), and other characteristic fragments.

Applications in Drug Development

(R)-ethyl-3-acetamidobutanoate serves as a valuable chiral intermediate for the synthesis of more complex molecules. Chiral building blocks are essential in modern drug development as the stereochemistry of a drug molecule is critical to its pharmacological activity. The use of enantiomerically pure starting materials like (R)-ethyl-3-acetamidobutanoate ensures the stereochemical integrity of the final active pharmaceutical ingredient (API), which can lead to improved efficacy and reduced side effects.[3]

While specific examples of marketed drugs synthesized directly from (R)-ethyl-3-acetamidobutanoate were not identified in the literature search, its structural motif is present in various biologically active compounds. β-amino acids and their derivatives are known to be components of numerous natural products and pharmaceuticals with a wide range of biological activities.[4]

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the reviewed literature linking (R)-ethyl-3-acetamidobutanoate to specific biological signaling pathways. However, the broader class of N-acetylated amino acids and related small molecules are known to play roles in various biological processes. For instance, N-terminal acetylation is a common protein modification that can influence protein stability, folding, and interactions.[5][6] While (R)-ethyl-3-acetamidobutanoate is a small molecule and not a protein, the N-acetyl group can influence its metabolic fate and interactions with biological systems.

The general process of protein acetylation and deacetylation is a key regulatory mechanism in cells, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). This signaling cascade plays a crucial role in the regulation of gene expression.[7]

Acetylation_Signaling cluster_synthesis Synthesis cluster_application Application Ethyl_Acetoacetate Ethyl Acetoacetate R_Hydroxy_Ester (R)-ethyl-3-hydroxybutanoate Ethyl_Acetoacetate->R_Hydroxy_Ester Asymmetric Reduction R_Amino_Ester (R)-ethyl-3-aminobutanoate R_Hydroxy_Ester->R_Amino_Ester Amination Target_Molecule (R)-ethyl-3-acetamidobutanoate R_Amino_Ester->Target_Molecule N-Acetylation Chiral_Intermediate Chiral Intermediate Target_Molecule->Chiral_Intermediate API_Synthesis API Synthesis Chiral_Intermediate->API_Synthesis Multi-step Synthesis Drug_Product Drug Product API_Synthesis->Drug_Product

Caption: Synthetic pathway and application of (R)-ethyl-3-acetamidobutanoate.

General_Acetylation_Pathway Acetyl_CoA Acetyl-CoA HAT Histone Acetyltransferase (HAT) Acetyl_CoA->HAT Donates Acetyl Group Histone Histone Protein HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation Acetylated_Histone->HDAC Removes Acetyl Group Chromatin_Remodeling Chromatin Remodeling Acetylated_Histone->Chromatin_Remodeling Leads to Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Enables

Caption: General protein acetylation signaling pathway.

Conclusion

(R)-ethyl-3-acetamidobutanoate is a valuable chiral synthon with significant potential in pharmaceutical development. While detailed physicochemical and biological data are still emerging, the synthetic routes to this compound are based on well-established chemical transformations. Further research into its specific applications and biological interactions will undoubtedly expand its utility in the creation of novel, stereochemically defined therapeutics. This guide serves as a foundational resource for researchers and developers working with this important chiral building block.

References

Navigating the Procurement and Synthesis of Ethyl (3R)-3-acetamidobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: A Custom Synthesis Landscape

Direct commercial, off-the-shelf availability of Ethyl (3R)-3-acetamidobutanoate is limited. The primary route for obtaining this compound is through custom synthesis by specialized chemical manufacturing organizations.

Table 1: Identified Custom Synthesis Supplier for this compound

SupplierWebsiteService OfferedNotes
Simson Pharma Limitedsimsonpharma.comCustom Synthesis[1]Lists this compound specifically for custom synthesis, accompanied by a Certificate of Analysis upon production.[1]

Beyond this specific listing, numerous companies across North America and Europe offer custom synthesis services and could likely produce this compound upon request. Researchers are advised to contact these organizations with their specific purity and quantity requirements for a quotation.

Table 2: Selected Custom Synthesis Providers in North America and Europe

CompanyRegionWebsiteRelevant Capabilities
Otava ChemicalsNorth America, Europeotavachemicals.comCustom synthesis of organic molecules from milligram to kilogram scale.[2]
BiosynthEurope, Asia, Americabiosynth.comCustom and large-scale chemical manufacturing, including complex organic synthesis.[3]
EnamineEuropeenamine.netCustom synthesis of a wide variety of organic compounds, including asymmetric synthesis.[4]
Tocris BioscienceGlobaltocris.comCustom synthesis of complex organic molecules, including amino acids and asymmetric synthesis.[5]

The Synthetic Pathway: Acetylation of a Readily Available Precursor

The most direct and economically viable synthetic route to this compound is the N-acetylation of its corresponding amine precursor, Ethyl (3R)-3-aminobutanoate. This precursor is commercially available from several suppliers.

Table 3: Commercial Suppliers of Ethyl (3R)-3-aminobutanoate and its Hydrochloride Salt

Product NameSupplierCAS No.Notes
(R)-Ethyl 3-aminobutanoateBLD Pharm115880-49-4Available for research use.[6]
ethyl 3-aminobutanoateMolport5303-65-1Available from multiple suppliers on the platform.[7]
(R)-Ethyl 3-aminobutanoate hydrochlorideSimson Pharma Limited146293-15-4Offered as a custom synthesis product.[8]
(R)-ethyl 3-aminobutanoate hydrochlorideChemicalBook146293-15-4Lists multiple suppliers for this compound.[9]
Ethyl 3-aminobutanoate hydrochlorideBiosynth102014-64-2Available as a building block.[10]

Table 4: Physicochemical Data for the Precursor, Ethyl (3R)-3-aminobutanoate

PropertyValueSource
Molecular FormulaC6H13NO2PubChem[11]
Molecular Weight131.17 g/mol PubChem[11]
IUPAC Nameethyl (3R)-3-aminobutanoatePubChem[11]
SMILESCCOC(=O)C--INVALID-LINK--NPubChem[11]

Experimental Protocol: Synthesis of this compound

This protocol describes the N-acetylation of Ethyl (3R)-3-aminobutanoate using acetic anhydride and triethylamine as a base. This method is a standard and effective procedure for the acetylation of primary amines.

Materials and Reagents:

  • Ethyl (3R)-3-aminobutanoate

  • Acetic Anhydride (AczO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl (3R)-3-aminobutanoate (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

  • Characterization: Characterize the final product by 1H NMR and 13C NMR spectroscopy and compare the data with expected values.

Table 5: Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
1H~5.8-6.5broad singlet1HNH
1H~4.2-4.4multiplet1HCH-N
1H~4.1quartet2HO-CH2-CH3
1H~2.4-2.6multiplet2HCH2-C=O
1H~1.9-2.0singlet3HC(=O)-CH3
1H~1.2-1.3triplet3HO-CH2-CH3
1H~1.1-1.2doublet3HCH-CH3
13C~171-173--C=O (ester)
13C~169-171--C=O (amide)
13C~60-62--O-CH2
13C~45-48--CH-N
13C~40-43--CH2-C=O
13C~22-24--C(=O)-CH3
13C~20-22--CH-CH3
13C~13-15--O-CH2-CH3

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Visualizing the Workflow and Synthesis

To aid in the planning and execution of procuring and synthesizing this compound, the following diagrams illustrate the key logical flows.

Procurement_Workflow Procurement Workflow for this compound start Identify Need for This compound search_stock Search Commercial Databases for Stock Availability start->search_stock stock_found Not Found as Stock Item search_stock->stock_found custom_synthesis Identify Custom Synthesis Suppliers stock_found->custom_synthesis request_quote Request Quotations (Specify Purity, Quantity) custom_synthesis->request_quote select_supplier Select Supplier and Initiate Synthesis request_quote->select_supplier receive_product Receive Product and Certificate of Analysis select_supplier->receive_product qc_check In-house Quality Control (e.g., NMR, LC-MS) receive_product->qc_check release Release for R&D Use qc_check->release

Caption: Procurement workflow for a custom-synthesized chemical.

Synthesis_Pathway Synthesis of this compound start_material Ethyl (3R)-3-aminobutanoate product This compound start_material->product N-Acetylation reagents Acetic Anhydride (Ac2O) Triethylamine (Et3N) DCM, 0°C to rt workup Aqueous Workup (NaHCO3, Brine) product->workup purification Column Chromatography (Silica Gel) workup->purification purification->product Pure Product

Caption: Synthetic route to this compound.

References

Ethyl (3R)-3-acetamidobutanoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3R)-3-acetamidobutanoate is a chiral ester of significant interest in synthetic organic chemistry and potential applications in drug development. Its structure, featuring a stereocenter and an acetamido group, makes it a valuable building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, and presents detailed experimental protocols for the synthesis of analogous compounds due to the limited publicly available data on this specific molecule. Furthermore, this document outlines a potential synthetic pathway and a conceptual workflow for its application in drug delivery, visualized through Graphviz diagrams.

Chemical Identifiers and Properties

Precise identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 187989-67-9[1]
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]
IUPAC Name Ethyl (3R)-3-(acetylamino)butanoate
Synonyms (R)-ethyl-3-acetamidobutanoate, (3R)-3-(acetylamino)-Butanoic acid ethyl ester, Butanoic acid, 3-(acetylamino)-, ethyl ester, (3R)-[1]

Synthesis of Chiral β-Acetamido Esters: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, methods for the synthesis of structurally similar chiral β-acetamido ketones and esters can provide valuable guidance. Below are representative protocols for analogous compounds.

Asymmetric Synthesis of Chiral β-Iodo Baylis-Hillman Esters (Analogous Chiral Ester Synthesis)

This method demonstrates an approach to establishing a stereocenter in a related ester system.

Methodology: A tandem asymmetric I-C/C-C formation reaction can be employed. The reaction is carried out by the slow addition of diethylaluminum iodide to a mixture of an aldehyde and an α,β-acetylenic menthyl ester in dichloromethane at -23 °C. This approach has shown excellent geometric selectivity and promising diastereoselectivity.[2]

Key Parameters:

  • Reagents: Diethylaluminum iodide, aldehyde, α,β-acetylenic menthyl ester

  • Solvent: Dichloromethane

  • Temperature: -23 °C

  • Outcome: High yields (up to 91%) of chiral β-iodo Baylis-Hillman hydroxy esters.[2]

One-Pot Synthesis of β-Acetamido Ketones (Analogous β-Acetamido Carbonyl Compound Synthesis)

This protocol describes a multicomponent reaction to form β-acetamido ketones, which are structurally related to the target molecule.

Methodology: A one-pot condensation reaction of an aldehyde, an acetophenone, acetyl chloride, and acetonitrile is carried out in the presence of boric acid as a solid heterogeneous catalyst at room temperature.[3]

Key Parameters:

  • Catalyst: Boric acid

  • Reactants: Aldehyde, acetophenone, acetyl chloride, acetonitrile

  • Conditions: Room temperature

  • Advantages: This method is highlighted for its use of a green catalyst, mild reaction conditions, simple procedure, and good-to-excellent yields.[3]

Potential Applications in Drug Development

While direct pharmacological data for this compound is scarce, the broader class of poly(β-amino esters) (PBAEs) has been extensively investigated for drug delivery applications. The structural motifs within this compound suggest its potential as a monomer or building block for the synthesis of novel PBAEs.

PBAEs are attractive for drug delivery due to their:

  • Biocompatibility and Biodegradability: The ester linkages are susceptible to hydrolysis under physiological conditions, leading to non-toxic degradation products.

  • pH-Responsiveness: The tertiary amines in the polymer backbone can be protonated at lower pH, leading to a "proton sponge" effect that can facilitate endosomal escape of therapeutic payloads.

  • Tunable Properties: The physical and chemical properties of PBAEs can be readily modified by changing the monomers used in their synthesis.

PBAEs have been successfully used to formulate nanoparticles for the delivery of nucleic acids (gene delivery) and small molecule drugs. For instance, PBAE-coated emulsions have been developed for the targeted delivery of NSAIDs to cartilage for the treatment of osteoarthritis.

Visualizations

Conceptual Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound, starting from the corresponding β-amino ester.

G Conceptual Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product start Ethyl (3R)-3-aminobutanoate process N-Acetylation start->process reagent1 Acetyl Chloride reagent1->process reagent2 Base (e.g., Triethylamine) reagent2->process product This compound process->product

Caption: Conceptual synthetic pathway for this compound.

Experimental Workflow for Chiral Ester Synthesis

This diagram outlines a general workflow for the synthesis and analysis of a chiral ester, adaptable for this compound.

G General Workflow for Chiral Ester Synthesis and Analysis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Reaction Setup (Starting Materials + Reagents) B Reaction Monitoring (TLC, GC, or LC-MS) A->B Time C Quenching & Extraction B->C Reaction Complete D Purification (e.g., Column Chromatography) C->D E Structural Analysis (NMR, IR, MS) D->E F Chiral Purity Analysis (Chiral HPLC or GC) D->F

Caption: General experimental workflow for chiral ester synthesis.

References

An In-depth Technical Guide to Ethyl (3R)-3-acetamidobutanoate: Safety and Handling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl (3R)-3-acetamidobutanoate (CAS No. 187989-67-9), a key chiral building block in pharmaceutical synthesis. The following sections detail its chemical properties, hazard information, handling procedures, and a representative experimental workflow.

Chemical and Physical Properties

This compound is a chiral ester with the molecular formula C8H15NO3.[1] Its structure is foundational for the asymmetric synthesis of various pharmaceutical compounds. While a comprehensive, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and chemical databases, along with information from structurally similar compounds, provide a solid basis for safe handling.

PropertyValueSource
CAS Number 187989-67-9[1]
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]
Synonyms (R)-ethyl-3-acetamidobutanoate, Butanoic acid, 3-(acetylamino)-, ethyl ester, (3R)-[1]

Note: Some physical properties like boiling point, melting point, and flash point are not available in the public domain for this specific compound. Researchers should handle it with the precautions outlined for similar chemicals.

Hazard Identification and Safety Precautions

Based on the safety data for structurally related compounds such as ethyl acetamidocyanoacetate, the primary hazards associated with this compound are expected to be:

  • Harmful if swallowed. [2]

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [2]

Signal Word: Warning[2]

Precautionary Statements:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE):

PPESpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

Hazard and Precaution Logical Flow

cluster_0 Hazard Identification cluster_1 Handling Precautions cluster_2 Emergency Response H302 Harmful if Swallowed R_Swallowed Seek Medical Attention H302->R_Swallowed H315 Causes Skin Irritation P280 Wear Appropriate PPE H315->P280 H319 Causes Serious Eye Irritation H319->P280 H335 May Cause Respiratory Irritation P261 Avoid Breathing Vapors H335->P261 P271 Use in Well-Ventilated Area H335->P271 R_Inhaled Move to Fresh Air P261->R_Inhaled P264 Wash Hands After Handling R_Skin Wash Skin with Water P280->R_Skin R_Eyes Rinse Eyes with Water P280->R_Eyes

Caption: Logical flow from hazard identification to handling and emergency response.

Experimental Protocols: Asymmetric Synthesis

This compound serves as a valuable chiral precursor in the synthesis of more complex molecules, such as intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[3][4][5][6][7] The following is a representative, generalized protocol for its use in the synthesis of a beta-amino acid derivative, a key structural motif in many pharmaceuticals.

Objective: To synthesize a chiral beta-amino acid derivative via the hydrolysis and subsequent modification of this compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (deionized)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Appropriate reagents for subsequent derivatization (e.g., coupling agents, protecting group reagents)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Saponification of the Ester:

    • Dissolve this compound in a mixture of water and a co-solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of a base (e.g., LiOH or NaOH) to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Acidification and Extraction:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully acidify the reaction mixture to a pH of approximately 3-4 using a dilute solution of HCl.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (3R)-3-acetamidobutanoic acid.

  • Purification and Further Derivatization:

    • Purify the crude product by recrystallization or column chromatography.

    • The resulting chiral acid can then be used in subsequent steps, such as amide coupling reactions to form more complex drug intermediates.

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up cluster_3 Product Start This compound in Solvent Add_Base Add Aqueous Base (e.g., LiOH) Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Acidify Acidify with HCl Monitor->Acidify Reaction Complete Extract Extract with Organic Solvent Acidify->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product Evaporate->Purify Final_Product (3R)-3-acetamidobutanoic acid Purify->Final_Product

Caption: A generalized workflow for the hydrolysis of this compound.

Signaling Pathways and Biological Context

Currently, there is no publicly available information to suggest that this compound directly participates in or modulates specific signaling pathways. Its primary role in a drug development context is as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). The biological activity and the signaling pathways affected would be characteristic of the final drug molecule synthesized using this precursor, such as Sitagliptin, which targets the DPP-4 enzyme.

This technical guide is intended for use by qualified professionals and should be supplemented with in-house safety assessments and standard laboratory operating procedures.

References

Methodological & Application

Asymmetric Synthesis of Chiral β-Amino Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. Their incorporation into peptides can induce stable secondary structures, and their derivatives exhibit a wide range of biological activities. The stereochemistry at the β-carbon is often critical for biological function, making enantioselective synthesis a key challenge and an area of intense research. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral β-amino acid derivatives, focusing on widely used and effective methodologies.

I. Asymmetric Hydrogenation of Enamines

Asymmetric hydrogenation of enamines is a powerful and atom-economical method for the synthesis of chiral β-amino acids. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed as catalysts, achieving high enantioselectivities and yields.

A. Rh-Catalyzed Asymmetric Hydrogenation of Unprotected Enamines

This protocol describes the direct asymmetric hydrogenation of β-enamino esters, which avoids the need for protection and deprotection steps of the amino group.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve enamine substrate and Rh-Josiphos catalyst in methanol pressure Pressurize with H2 (90 psi) start->pressure react Stir at room temperature for 12 hours pressure->react concentrate Concentrate under reduced pressure react->concentrate purify Purify by silica gel chromatography concentrate->purify analyze Determine yield and ee (Chiral HPLC) purify->analyze catalyst [Rh(L*)]+ substrate_complex [Rh(L*)(Enamine)]+ catalyst->substrate_complex + Enamine h2_complex [Rh(H)2(L*)(Enamine)]+ substrate_complex->h2_complex + H2 hydride_insertion Alkyl-Rh-Hydride Intermediate h2_complex->hydride_insertion Oxidative Addition product_complex [Rh(L*)(Product)]+ hydride_insertion->product_complex Reductive Elimination product_complex->catalyst - Product cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve aldehyde and amine in solvent (e.g., DMSO) add_ketone Add ketone start->add_ketone add_catalyst Add (S)-proline add_ketone->add_catalyst react Stir at room temperature add_catalyst->react quench Quench with saturated aqueous NH4Cl react->quench extract Extract with ethyl acetate quench->extract purify Purify by silica gel chromatography extract->purify analyze Determine yield, dr, and ee (NMR, Chiral HPLC) purify->analyze proline (S)-Proline enamine Chiral Enamine proline->enamine + Ketone - H2O ketone Ketone enamine->proline + H2O (Catalyst regeneration) mannich_adduct Mannich Adduct enamine->mannich_adduct + Imine aldehyde Aldehyde imine Imine aldehyde->imine + Amine - H2O amine Amine product β-Amino Ketone mannich_adduct->product Hydrolysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve nitroalkene and catalyst in solvent add_aldehyde Add aldehyde start->add_aldehyde react Stir at specified temperature add_aldehyde->react concentrate Concentrate under reduced pressure react->concentrate purify Purify by silica gel chromatography concentrate->purify analyze Determine yield, dr, and ee (NMR, Chiral HPLC) purify->analyze racemic_mixture Racemic Mixture (or enantiomerically enriched sample) injection Injection into HPLC System racemic_mixture->injection chiral_column Chiral Stationary Phase (Column) injection->chiral_column separation Differential Interaction (Separation of Enantiomers) chiral_column->separation detection Detector (e.g., UV) separation->detection chromatogram Chromatogram (Two separate peaks) detection->chromatogram calculation Peak Integration and ee Calculation chromatogram->calculation

Application Notes and Protocols for the Enzymatic Resolution of Optically Pure β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure β-hydroxy esters are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their versatile functionality allows for their conversion into various valuable molecules, including β-lactams, pheromones, and key intermediates for blockbuster drugs.[1][2][3] Enzymatic methods, particularly kinetic resolution and asymmetric reduction, have emerged as powerful tools for the production of these enantiomerically pure compounds due to their high selectivity, mild reaction conditions, and environmental compatibility.[4] This document provides detailed application notes and experimental protocols for the enzymatic resolution of β-hydroxy esters, targeting researchers and professionals in the field of drug development and organic synthesis.

Significance in Drug Development

Enantiomerically pure β-hydroxy esters are precursors to a variety of important pharmaceuticals. For instance, they are key intermediates in the synthesis of norepinephrine and serotonin reuptake inhibitors, a class of drugs used to treat depression and other neurological disorders.[1][2][3] Notable examples include:

  • Fluoxetine (Prozac®): The (S)-enantiomer is the more active form of this widely prescribed antidepressant.[3]

  • Tomoxetine: Used for the treatment of attention deficit hyperactivity disorder (ADHD).[2]

  • Nisoxetine: A potent and selective norepinephrine reuptake inhibitor.[2]

The stereochemistry of these drugs is critical for their pharmacological activity and to minimize potential side effects associated with the inactive or less active enantiomer. Enzymatic resolutions provide an efficient route to obtain the desired stereoisomer of the β-hydroxy ester precursor, ensuring the enantiopurity of the final active pharmaceutical ingredient (API).

Methods for Enzymatic Production

Two primary enzymatic strategies are employed for the production of optically pure β-hydroxy esters:

  • Kinetic Resolution of Racemic β-Hydroxy Esters: This method utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of β-hydroxy esters, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases such as Candida antarctica lipase B (CAL-B) are widely used for this purpose due to their broad substrate specificity and high enantioselectivity.[5][6]

  • Asymmetric Reduction of β-Keto Esters: This approach involves the stereoselective reduction of a prochiral β-keto ester to a chiral β-hydroxy ester using a ketoreductase (KRED) or a dehydrogenase.[7] This method can theoretically achieve a 100% yield of the desired enantiomer.

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The following tables summarize quantitative data from various studies on the enzymatic resolution of β-hydroxy esters, providing a comparative overview of different enzymes, substrates, and reaction conditions.

Table 1: Lipase-Catalyzed Kinetic Resolution of β-Hydroxy Esters

EnzymeSubstrateAcyl Donor/NucleophileSolventConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Candida antarctica Lipase B (CAL-B)Racemic ethyl 3-hydroxybutyrateIsopropenyl acetateSolvent-free48>99 (for (R)-acetate)[8]
Candida antarctica Lipase B (CAL-B)Racemic ethyl 3-hydroxy-3-phenylpropanoateAcetic anhydridetert-Amyl alcohol~5099 (for remaining (S)-alcohol)[3]
Pseudomonas cepacia Lipase (PCL)Racemic Morita-Baylis-Hillman acetateWaterPhosphate buffer/Toluene~5092 (for product)[9]
Candida antarctica Lipase B (CAL-B)Racemic 1,2,3,4-THQ-propan-2-olsEthyl acetatetBuOMe>45>97[10]

Table 2: Reductase-Catalyzed Asymmetric Reduction of β-Keto Esters

EnzymeSubstrateCofactor Recycling SystemProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Ketoreductase from Lactobacillus kefir (LkKRED)Ethyl 3-ketobutyrate2-propanolEthyl (R)-3-hydroxybutyrate>99>99[7]
(S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus (TtHBDH)Ethyl 3-ketobutyrate2-propanolEthyl (S)-3-hydroxybutyrate>99>99[7]
Carbonyl reductase from Candida magnoliaeVarious β-ketoestersNADPHCorresponding β-hydroxy esters->96[11]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxybutyrate

This protocol describes the kinetic resolution of racemic ethyl 3-hydroxybutyrate using immobilized Candida antarctica lipase B (Novozym 435) via acylation.

Materials:

  • Racemic ethyl 3-hydroxybutyrate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Isopropenyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether - TBME)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Reaction vessel with magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral Gas Chromatography (GC) system for e.e. determination

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve racemic ethyl 3-hydroxybutyrate (1.0 eq) in anhydrous TBME.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 5-10% by weight of the substrate).

  • Acylation: Add isopropenyl acetate (0.5-0.6 eq) to the mixture.

  • Incubation: Seal the vessel and place it in a temperature-controlled shaker or water bath set to 30-40 °C. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent, dried, and reused.

  • Workup: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting acetylated product (e.g., ethyl (R)-3-acetoxybutyrate) from the unreacted alcohol (e.g., (S)-ethyl 3-hydroxybutyrate) by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product and the unreacted starting material using chiral GC.

Protocol 2: Asymmetric Reduction of Ethyl Acetoacetate using a Ketoreductase

This protocol outlines the asymmetric reduction of ethyl acetoacetate to optically pure ethyl (R)- or (S)-3-hydroxybutyrate using a ketoreductase with an isopropanol-based cofactor recycling system.

Materials:

  • Ethyl acetoacetate

  • Ketoreductase (e.g., from Lactobacillus kefir for the (R)-enantiomer or from Thermus thermophilus for the (S)-enantiomer)

  • NADP⁺ or NAD⁺

  • Isopropanol

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with magnetic stirrer

  • pH meter

  • Centrifuge (if using whole cells or cell lysate)

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) system for e.e. determination

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 7.0) containing isopropanol (typically 5-10% v/v).

  • Cofactor and Substrate Addition: Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of ~1 mM. Add the substrate, ethyl acetoacetate, to the desired concentration (e.g., 10-50 mM).

  • Enzyme Addition: Add the ketoreductase (as a purified enzyme, cell-free extract, or whole-cell suspension) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the pH and adjust if necessary. The reaction progress can be followed by GC analysis of the substrate consumption and product formation.

  • Reaction Termination: Once the reaction is complete (typically after 24 hours), terminate it by adding a water-immiscible organic solvent like ethyl acetate. If using whole cells, the cells can be removed by centrifugation before extraction.

  • Extraction: Extract the product into the organic solvent. Repeat the extraction process to maximize recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solution using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography if needed.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC analysis.

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis racemic_substrate Racemic β-Hydroxy Ester reaction_vessel Reaction Vessel (Controlled Temperature) racemic_substrate->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel solvent Organic Solvent solvent->reaction_vessel monitoring Reaction Monitoring reaction_vessel->monitoring Monitor Conversion (GC/TLC) filtration Filter to Remove Enzyme monitoring->filtration Stop at ~50% Conversion extraction Aqueous Wash filtration->extraction drying Dry Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Column Chromatography concentration->purification product1 Optically Pure Acylated Ester purification->product1 product2 Optically Pure Unreacted Alcohol purification->product2 chiral_gc Chiral GC Analysis (Determine e.e.) product1->chiral_gc product2->chiral_gc

Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic β-hydroxy ester.

Synthetic Pathway to a Fluoxetine Precursor

G racemic_ester Racemic ethyl 3-hydroxy-3-phenylpropanoate enzyme_res Enzymatic Kinetic Resolution (e.g., CAL-B, Ac₂O) racemic_ester->enzyme_res s_ester (S)-ethyl 3-hydroxy-3-phenylpropanoate (>99% e.e.) enzyme_res->s_ester amination Aqueous Methylamine s_ester->amination s_amide (S)-3-hydroxy-N-methyl- 3-phenylpropanamide (Fluoxetine Precursor) amination->s_amide

Caption: Synthesis of a key precursor for (S)-Fluoxetine via enzymatic resolution.[3]

References

Application Notes and Protocols: Ethyl (3R)-3-acetamidobutanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl (3R)-3-acetamidobutanoate as a versatile chiral building block in asymmetric synthesis. The focus is on its application in the synthesis of key pharmaceutical intermediates, supported by detailed experimental protocols and workflow visualizations.

Introduction

This compound is a valuable chiral intermediate possessing a stereocenter at the C3 position. The acetamido group serves as a protected amine, which is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for selective transformations at other functional groups. Its ester functionality provides a handle for further modifications, such as reduction or hydrolysis. This combination of features makes it an attractive starting material for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.

A prime application of this chiral building block is in the synthesis of (R)-3-aminobutanol, a key intermediate for the HIV integrase inhibitor, Dolutegravir.[1][2][3] The stereochemistry of the final active pharmaceutical ingredient (API) is critical for its therapeutic efficacy, and the use of chiral building blocks like this compound ensures the desired stereochemical outcome.

Physicochemical Properties

PropertyValue
CAS Number 187989-67-9
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Appearance Colorless to light yellow liquid or solid
Chirality (R)-configuration at C3

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, Ethyl (3R)-3-aminobutanoate. This reaction is a standard N-acylation.

Experimental Protocol: Acetylation of Ethyl (3R)-3-aminobutanoate

Materials:

  • Ethyl (3R)-3-aminobutanoate

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl (3R)-3-aminobutanoate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • If using a non-basic solvent like dichloromethane, add a suitable base (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

  • Combine the organic layers and wash successively with a dilute acid solution (e.g., 1 M HCl, if a basic catalyst was used), a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data (Expected):

ParameterExpected Value
Yield >90%
Purity (by NMR/GC) >95%
Enantiomeric Excess (ee) >99% (assuming starting material is enantiopure)

Note: The specific reaction conditions, including solvent, base, and temperature, may need to be optimized for scale and specific laboratory conditions.

Application in the Synthesis of (R)-3-Aminobutanol

A significant application of this compound is its use as a protected intermediate in the synthesis of (R)-3-aminobutanol, a crucial component of the anti-HIV drug Dolutegravir.[4][5] The acetamido group protects the amine functionality during the reduction of the ester group to the primary alcohol.

Experimental Workflow:

The overall synthetic strategy involves two key steps:

  • Reduction of the Ester: The ethyl ester group of this compound is reduced to a primary alcohol.

  • Deprotection of the Amine: The acetamido group is hydrolyzed to reveal the free amine, yielding (R)-3-aminobutanol.

G cluster_synthesis Synthesis of (R)-3-Aminobutanol A This compound B Reduction (e.g., LiAlH4, NaBH4/LiCl) A->B Step 1 C N-((R)-4-hydroxybutan-2-yl)acetamide B->C D Deprotection (Hydrolysis) (e.g., aq. HCl, aq. NaOH) C->D Step 2 E (R)-3-Aminobutanol D->E G cluster_logic Logical Flow of Synthesis start Chiral Precursor Ethyl (3R)-3-aminobutanoate acetylation Acetylation (Protection) start->acetylation building_block Target Building Block This compound acetylation->building_block reduction Ester Reduction building_block->reduction deprotection Amide Hydrolysis (Deprotection) reduction->deprotection intermediate Key Intermediate (R)-3-Aminobutanol deprotection->intermediate api API Synthesis Dolutegravir intermediate->api

References

Application Note: HPLC Analysis of Ethyl (3R)-3-acetamidobutanoate for Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl (3R)-3-acetamidobutanoate is a chiral ester that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the chemical and enantiomeric purity of this intermediate is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical ingredients and intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the detection of potential impurities.

Experimental

The method described herein is intended for the analysis of this compound to determine its purity and to separate it from potential process-related impurities and its enantiomer.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., CHIRALPAK® IA or similar) 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 35 minutes

Protocols

1. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

2. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

3. HPLC Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure the baseline is stable and free from interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms using the CDS.

4. Calculation of Purity:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20005500
% RSD of Peak Area (n=5)≤ 2.0%0.8%
% RSD of Retention Time (n=5)≤ 1.0%0.3%

Table 2: Purity Analysis of this compound (Batch No. EAB-20251105)

Peak No.Retention Time (min)Peak AreaArea %Identification
14.515,0000.15Impurity A
212.89,850,00099.75This compound
315.210,0000.10Impurity B (Potential enantiomer)
Total 9,875,000 100.00

Experimental Workflow

HPLC_Purity_Assessment cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (5 Injections of Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) sample_analysis Sample Analysis (Duplicate Injections) prep_sample->sample_analysis system_equilibration System Equilibration system_equilibration->system_suitability system_suitability->sample_analysis If Passes data_acquisition Data Acquisition sample_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report_generation Generate Report purity_calculation->report_generation

Protocol for the Acylation of Ethyl 3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-01

Abstract

This document provides detailed protocols for the acylation of ethyl 3-hydroxybutanoate, a common synthetic intermediate. The methods described herein utilize two prevalent acylating agents, acetic anhydride and benzoyl chloride, with catalysis by 4-(dimethylamino)pyridine (DMAP) or pyridine. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development. This application note includes comprehensive experimental procedures, tabulated quantitative data for comparative analysis, and visual representations of the workflow and reaction mechanisms to ensure clarity and reproducibility.

Introduction

The acylation of alcohols is a fundamental transformation in organic chemistry, serving as a crucial step in the synthesis of esters and as a protective strategy for hydroxyl groups. Ethyl 3-hydroxybutanoate is a versatile chiral building block in the synthesis of various natural products and pharmaceuticals.[1] Its secondary alcohol functionality can be readily acylated to yield valuable ester derivatives. This document outlines standardized procedures for the acetylation and benzoylation of ethyl 3-hydroxybutanoate, providing a comparative analysis of different catalytic systems.

The two primary methods detailed are:

  • Acetylation using acetic anhydride: This common method employs acetic anhydride as the acetylating agent and can be effectively catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP) or pyridine. DMAP is a highly efficient nucleophilic catalyst for acylation reactions.[2][3][4]

  • Benzoylation using benzoyl chloride: This protocol utilizes benzoyl chloride for the introduction of a benzoyl group, typically in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.

Reaction Mechanisms

The acylation of ethyl 3-hydroxybutanoate proceeds through a nucleophilic acyl substitution mechanism. The catalytic role of pyridine and DMAP is crucial for the activation of the acylating agent.

DMAP-Catalyzed Acylation with Acetic Anhydride

4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst compared to pyridine. The reaction mechanism involves the initial reaction of DMAP with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of ethyl 3-hydroxybutanoate. An auxiliary base, such as triethylamine or pyridine, is often used to regenerate the DMAP catalyst.[3][4][5]

DMAP_Catalyzed_Acylation cluster_activation Catalyst Activation cluster_acylation Acylation Step cluster_regeneration Catalyst Regeneration DMAP DMAP Acetylpyridinium N-Acetylpyridinium Intermediate DMAP->Acetylpyridinium Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Acetylpyridinium Acetate Acetate Acetylpyridinium->Acetate releases Product Ethyl 3-Acetoxybutanoate Acetylpyridinium->Product E3HB Ethyl 3-Hydroxybutanoate E3HB->Product Nucleophilic Attack on Acetylpyridinium Protonated_DMAP Protonated DMAP Product->Protonated_DMAP releases Protonated_DMAP->DMAP Deprotonation Protonated_Base Protonated Base Protonated_DMAP->Protonated_Base Base Base (e.g., Pyridine) Base->Protonated_Base

Figure 1: DMAP-Catalyzed Acylation Mechanism.
Pyridine-Catalyzed Acylation with Benzoyl Chloride

In this reaction, pyridine serves a dual role. It acts as a nucleophilic catalyst, similar to DMAP, by forming an N-benzoylpyridinium intermediate with benzoyl chloride, which is more reactive than benzoyl chloride itself. Secondly, it acts as a base to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.

Pyridine_Catalyzed_Acylation cluster_activation_py Catalyst Activation cluster_acylation_py Acylation Step Pyridine Pyridine Benzoylpyridinium N-Benzoylpyridinium Intermediate Pyridine->Benzoylpyridinium Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzoylpyridinium Chloride Chloride Benzoylpyridinium->Chloride releases Product_py Ethyl 3-Benzoyloxybutanoate Benzoylpyridinium->Product_py E3HB_py Ethyl 3-Hydroxybutanoate E3HB_py->Product_py Nucleophilic Attack on Benzoylpyridinium Protonated_Pyridine Pyridinium Chloride Product_py->Protonated_Pyridine releases HCl, neutralized by Pyridine

Figure 2: Pyridine-Catalyzed Acylation Mechanism.

Experimental Protocols

The following are detailed protocols for the acylation of ethyl 3-hydroxybutanoate.

Protocol 1: Acetylation with Acetic Anhydride Catalyzed by DMAP

This protocol describes the acetylation of ethyl 3-hydroxybutanoate using acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • Ethyl 3-hydroxybutanoate

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of substrate).

  • Add triethylamine or pyridine (1.5 eq).

  • Add acetic anhydride (1.2 eq).

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 3-acetoxybutanoate.

Protocol 2: Benzoylation with Benzoyl Chloride Catalyzed by Pyridine

This protocol outlines the benzoylation of ethyl 3-hydroxybutanoate using benzoyl chloride with pyridine as both the catalyst and the base.

Materials:

  • Ethyl 3-hydroxybutanoate

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ethyl 3-hydroxybutanoate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield ethyl 3-benzoyloxybutanoate.

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for the acylation of secondary alcohols, including ethyl 3-hydroxybutanoate.

Table 1: Comparison of Catalysts for the Acetylation of Secondary Alcohols

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
DMAP (cat.) / PyridineAcetic AnhydrideDCM252-4>95[6]
PyridineAcetic AnhydrideNeat2512-24~90General knowledge
DMAP (cat.) / Et₃NAcetic AnhydrideDCM250.5-2>98[6]
ZnCl₂Acetic AnhydrideNeat251-390-95[7]
IodineAcetic AnhydrideNeat250.5-192-98[8]

Table 2: Benzoylation of Alcohols with Benzoyl Chloride and Pyridine

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
General Secondary AlcoholsPyridine252-1285-95[9][10]
o-hydroxyacetophenonePyridine250.25High[10]

Characterization of Ethyl 3-Acetoxybutanoate

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.25 (m, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.55 (dd, J = 15.5, 7.0 Hz, 1H), 2.45 (dd, J = 15.5, 5.8 Hz, 1H), 2.03 (s, 3H), 1.28 (d, J = 6.3 Hz, 3H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 170.1, 67.8, 60.6, 41.3, 21.2, 19.9, 14.2.

  • IR (film, cm⁻¹): 2980, 1735 (C=O, ester), 1240 (C-O, ester).

Experimental Workflow

The general workflow for the acylation of ethyl 3-hydroxybutanoate is depicted below.

Acylation_Workflow start Start setup Reaction Setup: - Dissolve Ethyl 3-Hydroxybutanoate - Add Solvent, Base, and Catalyst start->setup addition Add Acylating Agent (e.g., Acetic Anhydride or Benzoyl Chloride) setup->addition reaction Stir at Appropriate Temperature Monitor by TLC addition->reaction workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Acid, Base, and Brine reaction->workup drying Dry Organic Layer (e.g., with MgSO₄) workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification: - Fractional Distillation or - Column Chromatography concentration->purification characterization Characterization of Product: - NMR, IR, MS purification->characterization end End characterization->end

Figure 3: General Experimental Workflow for Acylation.

Conclusion

The protocols described in this application note provide reliable and reproducible methods for the acylation of ethyl 3-hydroxybutanoate. The choice of catalyst and acylating agent can be tailored to the specific requirements of the synthesis, with DMAP offering a highly efficient catalytic system for acetylation. These detailed procedures and comparative data serve as a valuable resource for researchers engaged in organic synthesis and drug development.

References

Application Notes and Protocols: Biocatalytic Routes to Chiral Intermediates Using Reductases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods. Among the array of biocatalysts, reductases, particularly ketoreductases (KREDs), have garnered significant attention for their ability to catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with high enantiomeric excess (ee) and under mild reaction conditions.[1][2][3][4] These chiral alcohols are valuable building blocks for a wide range of active pharmaceutical ingredients (APIs).[5]

These application notes provide an overview of the biocatalytic reduction of ketones using reductases, with a focus on ketoreductases. We present key quantitative data on the performance of various KREDs, detailed experimental protocols for screening and preparative-scale synthesis, and a generalized workflow for the application of these powerful biocatalysts.

Data Presentation: Performance of Ketoreductases in Chiral Alcohol Synthesis

The following tables summarize the performance of various ketoreductases in the asymmetric reduction of different ketone substrates. The data highlights the broad substrate scope, high conversions, and excellent stereoselectivities achievable with these enzymes.

Table 1: Reduction of Aromatic Ketones

SubstrateKetoreductase (KRED)Substrate Loading (g/L)Conversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
2-ChloroacetophenoneEngineered KRED->99>99(S)[6]
2-Chloro-4′-fluoroacetophenoneEngineered KRED->99>99(S)[6]
OxcarbazepineEngineered Lactobacillus kefir KRED>100>99>99(S)[6]

Table 2: Reduction of Aliphatic Ketones and Ketoesters

SubstrateKetoreductase (KRED)Substrate Loading (g/L)Conversion (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)ProductReference
Ethyl 4-chloroacetoacetateEngineered KRED--->99.9Ethyl (S)-4-chloro-3-hydroxybutyrate[6]
Methyl 8-chloro-6-oxooctanoateEngineered KRED60--98.0(S)-alcohol[6]
tert-Butyl 6-cyano-3-oxohexanoateEngineered LbCR M8300>99>99.5-tert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate[7]
Ethyl 3-oxo-2-methylbutanoate-----Ethyl (S)-3-hydroxy-2-methylbutanoate[8]

Experimental Protocols

Protocol 1: General Screening of Ketoreductases for Activity and Stereoselectivity

This protocol outlines a general procedure for screening a panel of ketoreductases to identify a suitable biocatalyst for the reduction of a target ketone substrate.

1. Materials:

  • Ketone substrate

  • Ketoreductase (KRED) screening kit (e.g., Codex® KRED Screening Kit)[9]

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Cofactor: NADP⁺ or NAD⁺ (typically 0.5 g/L)[9]

  • Cofactor regeneration system:

    • Substrate-coupled: Isopropanol (IPA), typically 10-50% (v/v)[9]

    • Enzyme-coupled: Glucose and Glucose Dehydrogenase (GDH)

  • Microtiter plates (96-well) or reaction vials

  • Incubator shaker

  • Quenching solvent (e.g., ethyl acetate, acetonitrile)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)

2. Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the ketone substrate in a suitable solvent (e.g., DMSO, IPA).

    • In each well of a microtiter plate or in separate reaction vials, add the buffer solution.

    • Add the cofactor (NADP⁺ or NAD⁺) to the buffer.

    • Add the components of the chosen cofactor regeneration system (e.g., isopropanol or glucose and GDH).

    • Add the ketone substrate from the stock solution to a final desired concentration (e.g., 5-10 g/L).

    • Initiate the reaction by adding a specific amount of each KRED from the screening kit to the respective wells/vials.

  • Incubation:

    • Seal the microtiter plate or vials to prevent evaporation.

    • Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).[9]

  • Reaction Quenching and Work-up:

    • After the incubation period, quench the reactions by adding a suitable organic solvent (e.g., 1 mL of ethyl acetate for GC/normal phase HPLC analysis, or 1 mL of acetonitrile for reversed-phase HPLC analysis).[9]

    • Mix thoroughly to extract the product.

    • Centrifuge the samples to separate the organic layer and any precipitated protein.

  • Analysis:

    • Analyze the organic extract by GC or HPLC to determine the conversion of the ketone substrate to the alcohol product.

    • Determine the enantiomeric excess (ee) of the chiral alcohol product using a suitable chiral GC or HPLC column and method.

Protocol 2: Preparative-Scale Synthesis of a Chiral Alcohol

This protocol describes a general procedure for the larger-scale synthesis of a chiral alcohol using a selected ketoreductase.

1. Materials:

  • Selected Ketoreductase (lyophilized powder or whole cells)

  • Ketone substrate

  • Buffer solution (e.g., 100 mM triethanolamine hydrochloride, pH 7.0)[9]

  • Cofactor: NADP⁺ or NAD⁺

  • Cofactor regeneration system (e.g., isopropanol or glucose/GDH)

  • pH controller or pH-stat with a base solution (e.g., 1-2 M NaOH or KOH)[9]

  • Reaction vessel with temperature and stirring control

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., column chromatography)

2. Procedure:

  • Reaction Setup:

    • In the reaction vessel, dissolve the buffer components in water.

    • Add the cofactor (NADP⁺ or NAD⁺) and the components of the cofactor regeneration system.

    • If the substrate is a solid, it can be added directly. If it is a liquid or has low solubility, it can be dissolved in a minimal amount of a co-solvent (e.g., isopropanol) before addition.

    • Adjust the pH of the reaction mixture to the optimal value for the selected KRED (typically between pH 6 and 8).

    • Add the ketoreductase (as a lyophilized powder or a suspension of whole cells).

  • Reaction Monitoring:

    • Maintain the reaction at the optimal temperature (e.g., 30-40°C) with constant stirring.

    • Monitor the pH of the reaction and maintain it at the desired setpoint using the pH controller to add the base solution as needed. The oxidation of the co-substrate in the regeneration system can lead to a drop in pH.

    • Take aliquots from the reaction mixture at regular intervals to monitor the conversion by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, terminate the reaction by, for example, adding a large volume of an extraction solvent.

    • Extract the product into the organic phase. Perform multiple extractions to ensure complete recovery.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, to obtain the pure chiral alcohol.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, MS).

    • Determine the final enantiomeric excess of the purified product by chiral GC or HPLC.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess of a chiral alcohol product. The specific column and mobile phase will need to be optimized for each analyte.

1. Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV or other suitable detector

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Sample of the chiral alcohol product

  • Racemic standard of the alcohol product (if available)

2. Procedure:

  • Method Development (if necessary):

    • If a method is not already established, screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers of the alcohol.

    • Inject a solution of the racemic standard to identify the retention times of both enantiomers.

  • Sample Preparation:

    • Dissolve a small amount of the reaction product in the mobile phase or a compatible solvent to a suitable concentration for HPLC analysis.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample onto the chiral HPLC column.

    • Run the analysis using the optimized method.

    • Record the chromatogram, which should show two peaks corresponding to the two enantiomers if both are present.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomer peaks. Let the peak area of the major enantiomer be A₁ and the peak area of the minor enantiomer be A₂.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100 [10]

Visualizations

The following diagrams illustrate the key concepts and workflows in the biocatalytic reduction of ketones.

Biocatalytic_Reduction_Pathway cluster_reaction Biocatalytic Reduction cluster_cofactor Cofactor Cycle Prochiral_Ketone Prochiral Ketone (Substrate) KRED Ketoreductase (KRED) Prochiral_Ketone->KRED binds Chiral_Alcohol Chiral Alcohol (Product) KRED->Chiral_Alcohol releases NAD(P)+ NAD(P)⁺ (Oxidized Cofactor) KRED->NAD(P)+ releases NAD(P)H NAD(P)H (Reduced Cofactor) NAD(P)H->KRED donates H⁻ NAD(P)H->NAD(P)+ Oxidation NAD(P)+->NAD(P)H Regeneration

Caption: General reaction scheme for the KRED-catalyzed reduction of a prochiral ketone to a chiral alcohol, coupled with the cofactor cycle.

Cofactor_Regeneration cluster_main Main Reaction cluster_substrate_coupled Substrate-Coupled Regeneration cluster_enzyme_coupled Enzyme-Coupled Regeneration Ketone Ketone KRED KRED Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP+ NADP⁺ KRED->NADP+ NADPH NADPH NADPH->KRED NADP+_reg1 NADP⁺ NADP+_reg2 NADP⁺ Isopropanol Isopropanol KRED_reg KRED Isopropanol->KRED_reg Acetone Acetone KRED_reg->Acetone NADPH_reg1 NADPH KRED_reg->NADPH_reg1 NADP+_reg1->KRED_reg Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH_reg2 NADPH GDH->NADPH_reg2 NADP+_reg2->GDH

Caption: Cofactor regeneration strategies for KRED-catalyzed reductions: substrate-coupled and enzyme-coupled systems.

Experimental_Workflow Start Start: Select Ketone Substrate Screening KRED Screening (Activity & Stereoselectivity) Start->Screening Optimization Reaction Optimization (pH, Temp, Substrate Loading) Screening->Optimization Scale_Up Preparative Scale Synthesis Optimization->Scale_Up Work_Up Product Extraction & Purification Scale_Up->Work_Up Analysis Analysis: Conversion (GC/HPLC) ee (Chiral GC/HPLC) Work_Up->Analysis End End: Pure Chiral Alcohol Analysis->End

Caption: A typical experimental workflow for the development of a biocatalytic reduction process using ketoreductases.

References

Application Notes and Protocols for Large-Scale Production of Chiral Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of industrially relevant methods for the large-scale synthesis of chiral esters, critical intermediates in the pharmaceutical, agrochemical, and flavor and fragrance industries. The following sections detail enzymatic and chemo-catalytic approaches, offering comparative data and step-by-step protocols for key methodologies.

Introduction to Chiral Ester Synthesis

Chiral esters are valuable building blocks in the synthesis of enantiomerically pure compounds. The demand for efficient and scalable methods to produce these molecules has driven the development of various asymmetric synthesis strategies. The primary large-scale methods can be broadly categorized as:

  • Enzymatic Methods: Utilizing enzymes, typically lipases, for kinetic or dynamic kinetic resolution of racemic alcohols or acids.

  • Chemo-catalytic Methods: Employing chiral metal complexes, often with rhodium or ruthenium, for asymmetric hydrogenation of prochiral substrates.

  • Organocatalysis: Using small organic molecules to catalyze enantioselective transformations.

This document focuses on providing practical insights and protocols for the implementation of these technologies on a larger scale.

Enzymatic Production of Chiral Esters: Dynamic Kinetic Resolution (DKR)

Enzymatic dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product.[1] This is achieved by coupling an enzyme-catalyzed kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[1] Lipases, particularly immobilized preparations like Novozym 435 (lipase B from Candida antarctica), are widely used for the enantioselective acylation of alcohols.[2] The racemization is often achieved using a metal catalyst, such as a ruthenium complex.[3]

Comparative Data for Lipase-Catalyzed DKR of Secondary Alcohols
SubstrateRacemization CatalystLipaseAcyl DonorSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1-PhenylethanolRu-complex (3a) + t-BuOKNovozym 435Isopropenyl acetateToluene252.5>99>99[3]
1-(4-Chlorophenyl)ethanolRu-complex (3a) + t-BuOKNovozym 435Isopropenyl acetateToluene253>99>99[3]
1-(2-Naphthyl)ethanolRu-complex (3a) + t-BuOKNovozym 435Isopropenyl acetateToluene252.5>99>99[3]
4-Phenyl-2-butanolRu-complex (3a) + t-BuOKNovozym 435Isopropenyl acetateToluene2549897[3]
(R,S)-Flurbiprofen-Novozym 435MethanolDichloropropane459635.7 (conv.)96.3[4][5]
Racemic tert-alcoholsH₂SO₄Lipase-Biphasic (oil/aqueous)--56-9195-99[6]

Experimental Workflow for Enzymatic DKR

DKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Racemic_Alcohol Racemic Alcohol Reactor Inert Atmosphere Reactor Racemic_Alcohol->Reactor Acyl_Donor Acyl Donor Acyl_Donor->Reactor Solvent Organic Solvent Solvent->Reactor Racemization_Catalyst Racemization Catalyst Racemization_Catalyst->Reactor Lipase Immobilized Lipase Lipase->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Filtration->Lipase Recovered Lipase Concentration Solvent Removal Filtration->Concentration Filtrate Purification Chromatography/Distillation Concentration->Purification Crude Product Chiral_Ester Enantiopure Ester Purification->Chiral_Ester

Caption: General workflow for lipase-catalyzed dynamic kinetic resolution.

Protocol: Gram-Scale Dynamic Kinetic Resolution of 1-Phenylethanol

This protocol is adapted from the literature for the synthesis of (R)-1-phenylethyl acetate.[3]

Materials:

  • Racemic 1-phenylethanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Ruthenium catalyst (e.g., a substituted cyclopentadienyl ruthenium complex)

  • Potassium tert-butoxide (t-BuOK)

  • Isopropenyl acetate (acyl donor)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and temperature control unit.

Procedure:

  • Catalyst Activation: To a flame-dried flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.01 mmol) and anhydrous toluene (2 mL). Add a solution of potassium tert-butoxide (e.g., 0.02 mmol in THF) and stir for 5-10 minutes at room temperature.

  • Reaction Setup: To the activated catalyst solution, add racemic 1-phenylethanol (e.g., 1.0 mmol, 122 mg).

  • Enzymatic Acylation: Add immobilized lipase (e.g., 20-40 mg per mmol of alcohol) and isopropenyl acetate (e.g., 1.5 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature (e.g., 25°C). Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product ester.

  • Work-up: Once the reaction reaches completion (typically >99% conversion), filter off the immobilized lipase. The lipase can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor. The resulting crude product can be purified by flash chromatography or distillation to yield the enantiomerically pure ester.

Chemo-Catalytic Production: Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds, including esters.[7] This technique typically involves the use of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium, with chiral phosphine ligands.[8] The hydrogenation of prochiral β-keto esters is a well-established method for the synthesis of chiral β-hydroxy esters, which are valuable pharmaceutical intermediates.

Comparative Data for Asymmetric Hydrogenation of β-Keto Esters
SubstrateCatalyst/LigandS/C RatioH₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref
Methyl acetoacetateRu/Ph-Solphos100,000---20Complete conv.95-99[9]
Ethyl benzoylacetateIr/(R)-SpiroPAP1,000----93-9895.0-99.8[9]
Ethyl 4-chloroacetoacetateRu-BINAP-10Methanol5012>95>99[10]
Methyl 2-acetamidoacrylateRh/PhthalaPhos------>97[6]
Tetrasubstituted Enamine[Rh(cod){(2S,4S)-ptbp-skewphos}]OTf20102-Propanol5012-169997[4]

Logical Relationship in Asymmetric Hydrogenation

Asymmetric_Hydrogenation Prochiral_Substrate Prochiral Substrate (e.g., β-Keto Ester) Substrate_Coordination Substrate Coordination Prochiral_Substrate->Substrate_Coordination Chiral_Catalyst Chiral Metal Catalyst (e.g., Rh-Diphosphine) Catalyst_Activation Catalyst Activation Chiral_Catalyst->Catalyst_Activation Hydrogen Hydrogen Gas (H₂) Hydrogenation Stereoselective Hydride Transfer Hydrogen->Hydrogenation Catalyst_Activation->Substrate_Coordination Substrate_Coordination->Hydrogenation Product_Release Product Release Hydrogenation->Product_Release Product_Release->Catalyst_Activation Catalyst Regeneration Chiral_Ester Chiral Ester Product_Release->Chiral_Ester

Caption: Key steps in a catalytic cycle for asymmetric hydrogenation.

Protocol: Kilogram-Scale Asymmetric Hydrogenation of an Enamide

This protocol is a generalized procedure based on a continuous flow process for the synthesis of a chiral API intermediate.[11]

Materials:

  • Enamide substrate

  • Rhodium catalyst with a chiral diphosphine ligand (e.g., Rh-(S,S)-EthylDuphos)

  • Solid support for catalyst immobilization (e.g., Phospho Tungstic Acid/Alumina)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrogen gas (high purity)

  • Continuous flow reactor system with mass flow controllers and back pressure regulator.

Procedure:

  • Catalyst Immobilization: Prepare the supported catalyst by adsorbing the chiral rhodium complex onto the solid support material. Pack the supported catalyst into the reactor column.

  • System Setup: Assemble the continuous flow reactor system, ensuring all connections are secure and leak-tested. Purge the system with an inert gas.

  • Substrate Solution Preparation: Prepare a solution of the enamide substrate in anhydrous THF at the desired concentration (e.g., 0.11 g/mL).

  • Continuous Hydrogenation:

    • Set the reactor temperature (e.g., 25°C) and pressure (e.g., 10 bar).

    • Pump the substrate solution through the catalyst bed at a defined flow rate (e.g., 9 mL/min).

    • Simultaneously, introduce hydrogen gas at a controlled flow rate using a mass flow controller.

  • Reaction Monitoring and Collection: Continuously monitor the output stream for conversion and enantioselectivity using in-line or at-line analytics (e.g., HPLC). Collect the product solution.

  • Work-up and Purification: The collected product solution can be concentrated under reduced pressure. The resulting chiral product can be purified further by crystallization or other suitable methods.

Organocatalysis for Chiral Ester Synthesis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis.[5] Chiral small organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze a wide range of enantioselective reactions. For chiral ester synthesis, organocatalysts can be employed in reactions like the desymmetrization of meso-anhydrides or the kinetic resolution of racemic alcohols.[5]

Comparative Data for Organocatalytic Synthesis

| Reaction Type | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Decarboxylative Mannich | β-Keto acid & Imine | Cinchonine-derived thiourea | Diethyl ether | RT | - | Excellent | 72 |[12] | | Asymmetric Aldol | Aldehyde & Ketone | PCL-supported proline derivative | - | - | - | 98 | 96 |[13] | | Michael Addition | β-Keto ester & β-Nitrostyrene | Chiral HBP of cinchona alkaloids | - | - | - | High | High |[14] | | Desymmetrization | Symmetrical bis(methallyl)silane & Phenol | Imidodiphosphorimidate (IDPi) | Toluene | -20 | 12 | 86 | 86:14 (er) |[15] |

Experimental Workflow for Organocatalytic Synthesis

Organocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material_1 Starting Material 1 Reactor Reaction Vessel Starting_Material_1->Reactor Starting_Material_2 Starting Material 2 Starting_Material_2->Reactor Organocatalyst Chiral Organocatalyst Organocatalyst->Reactor Solvent Solvent Solvent->Reactor Quenching Reaction Quenching Reactor->Quenching Extraction Extraction Quenching->Extraction Concentration Solvent Removal Extraction->Concentration Organic Phase Purification Chromatography Concentration->Purification Chiral_Product Chiral Product Purification->Chiral_Product

Caption: A typical workflow for a batch organocatalytic reaction.

Protocol: Gram-Scale Organocatalytic Aldol Reaction

This is a generalized protocol based on the use of a polymer-supported organocatalyst.[13]

Materials:

  • Aldehyde

  • Ketone

  • Polymer-supported chiral organocatalyst (e.g., PCL-supported proline derivative)

  • Solvent (e.g., Toluene)

  • Additive (if required)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the polymer-supported organocatalyst and the solvent.

  • Reagent Addition: Add the aldehyde and ketone to the stirred suspension.

  • Reaction: Stir the reaction mixture at the optimized temperature until completion, as monitored by TLC or HPLC.

  • Catalyst Recovery: After the reaction is complete, the polymer-supported catalyst can be recovered by filtration, washed, and dried for reuse.

  • Work-up: The filtrate is then subjected to a standard aqueous work-up.

  • Purification: The crude product obtained after solvent evaporation is purified by column chromatography to afford the chiral aldol product, which may be a precursor to a chiral ester.

Conclusion

The large-scale production of chiral esters can be achieved through a variety of robust and efficient methods. The choice of method depends on factors such as the substrate, the desired enantiopurity, cost of the catalyst, and the available infrastructure. Enzymatic DKR offers high selectivity and the potential for 100% yield. Chemo-catalytic asymmetric hydrogenation is highly efficient and atom-economical, particularly for specific substrate classes. Organocatalysis provides a metal-free alternative with often milder reaction conditions. The increasing adoption of continuous flow technologies is further enhancing the scalability, safety, and efficiency of these processes, making them highly attractive for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioslectivity in Enzymatic Resolutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing Enantioselectivity in Enzymatic Resolutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing their enzymatic kinetic resolution experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Q1: My enzymatic resolution is showing low or no enantioselectivity. What are the potential causes and how can I improve it?

A1: Low enantioselectivity is a common challenge. Several factors could be contributing to this issue. Here’s a troubleshooting guide:

  • Enzyme Choice: The inherent selectivity of the chosen enzyme for your specific substrate may be low.

    • Solution: Screen a panel of different enzymes (e.g., various lipases, esterases, proteases) to identify one with better enantioselectivity for your substrate.[1]

  • Reaction Conditions: Suboptimal reaction conditions can negatively impact enzyme performance.

    • Solution: Systematically optimize reaction parameters such as temperature, pH, and solvent.

  • Substrate Structure: The structure of your substrate might not be ideal for the enzyme's active site.

    • Solution: Consider substrate engineering by modifying the substrate to better fit the enzyme's active site, which can enhance enantioselectivity.[2][3]

  • Enzyme Conformation: The enzyme's conformation in the reaction medium might not be optimal for chiral recognition.

    • Solution: Enzyme immobilization can lock the enzyme in a more favorable conformation, often leading to increased enantioselectivity.[2][3][4]

Q2: How does temperature affect the enantioselectivity of my enzymatic reaction?

A2: Temperature is a critical parameter that can either increase or decrease enantioselectivity depending on the specific enzyme-substrate system.[5][6]

  • General Trend: Often, increasing the reaction temperature increases the reaction rate but may decrease enantioselectivity. Conversely, lowering the temperature can sometimes significantly enhance enantioselectivity.[5][6] For example, the enantioselectivity of NcCR for the reduction of ethyl 4-chloro-3-oxobutanoate increased substantially by decreasing the temperature from 40 °C to -3 °C.[5]

  • Thermodynamic Considerations: The effect of temperature on the enantiomeric ratio (E) is governed by the differences in the activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡) between the two enantiomers.[6][7]

  • Troubleshooting:

    • If enantioselectivity is low: Try running the reaction at a lower temperature. Be aware that this will likely decrease the reaction rate, so a longer reaction time may be necessary.

    • If the reaction is too slow: Gradually increase the temperature while monitoring the enantioselectivity to find an optimal balance between reaction rate and selectivity.

Q3: Can the choice of solvent influence the outcome of my enzymatic resolution?

A3: Yes, the solvent plays a crucial role in modulating enzyme activity and enantioselectivity. This is often referred to as "solvent engineering."

  • Hydrophobicity: The hydrophobicity of the solvent (often measured by log P) can significantly impact enzyme activity.[8] For instance, enzymatic kinetic resolution with Novozym 435 showed slower rates in polar solvents.[8]

  • Solvent-Enzyme Interactions: Solvents can interact with the enzyme and affect its conformation and flexibility, thereby influencing substrate binding and enantioselectivity.

  • Troubleshooting:

    • Screen a variety of organic solvents with different polarities and properties (e.g., toluene, hexane, tert-butyl methyl ether, ionic liquids).[9]

    • For enzymes that are prone to aggregation in organic solvents, consider immobilization or the use of additives to maintain their activity.[10]

Q4: I want to reverse the enantioselectivity of my enzyme. Is this possible?

A4: Yes, reversing the enantioselectivity of an enzyme is a challenging but achievable goal, primarily through protein engineering techniques.

  • Directed Evolution: This powerful technique involves creating libraries of enzyme mutants and screening for variants with the desired, inverted enantiopreference. Through iterative rounds of mutagenesis and screening, it has been possible to evolve an (R)-selective mutant from an initially (S)-selective enzyme.[11][12][13]

  • Rational Design: If the three-dimensional structure of the enzyme is known, specific amino acid residues in the active site can be mutated to favor the binding of the other enantiomer. This can be achieved by remodeling the interaction network, such as hydrogen bonds, within the active site.[14][15]

Q5: What is the difference between kinetic resolution (KR) and dynamic kinetic resolution (DKR)?

A5:

  • Kinetic Resolution (KR): In a standard kinetic resolution, an enzyme selectively transforms one enantiomer of a racemic mixture into a product, leaving the other enantiomer unreacted. The maximum theoretical yield for each enantiomer (product and remaining substrate) is 50%.[16][17][18]

  • Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer.[18][19] This continuous racemization of the starting material allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product, with a maximum theoretical yield of 100%.[19]

Data Presentation: Impact of Optimization Strategies

The following tables summarize quantitative data from various studies, illustrating the effectiveness of different strategies in enhancing enantioselectivity.

Table 1: Enhancement of Enantioselectivity (E-value) via Directed Evolution

EnzymeSubstrateWild-Type E-valueMutant E-valueFold ImprovementReference
Pseudomonas aeruginosa Lipasep-Nitrophenyl 2-methyldecanoate1.1>51>46[11][12]
Bacillus subtilis Carboxylesterase A (CesA)IPG-butyrate11313[20]
Bacillus subtilis Carboxylesterase A (CesA)IPG-caprylate294.5[20]

Table 2: Improvement of Enzyme Performance by Combined Substrate Engineering and Covalent Immobilization

EnzymeSubstrateConditionVS/(Et) (mmol/h g)VS/VRReference
Klebsiella oxytoca esterase(R,S)-ethyl mandelateFree enzyme1.6243.6[2][3]
Klebsiella oxytoca esterase(R,S)-2-methoxyethyl mandelateImmobilized enzyme16.7867[2][3]
Klebsiella oxytoca esterase(R,S)-ethyl 3-chloromandelateFree enzyme1.5641.9[2]
Klebsiella oxytoca esterase(R,S)-2-methoxyethyl 3-chloromandelateImmobilized enzyme39.4401[2]

Experimental Protocols

Protocol 1: General Workflow for Optimizing Enantioselectivity through Reaction Condition Screening

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of your substrate in a suitable organic solvent.

    • Prepare the enzyme solution or suspension. If using a commercial immobilized enzyme, use it as supplied. For free enzymes, prepare a solution in a suitable buffer.

  • Solvent Screening:

    • Set up a series of reactions in different solvents (e.g., hexane, toluene, MTBE, THF, acetonitrile).

    • Maintain a constant substrate concentration, enzyme loading, and temperature.

    • Run the reactions for a fixed period.

    • Analyze the conversion and enantiomeric excess (ee) of the substrate and product using chiral chromatography (HPLC or GC).

    • Calculate the enantiomeric ratio (E) for each solvent.

  • Temperature Optimization:

    • Using the best solvent identified in the previous step, set up reactions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Monitor the reactions over time to determine the initial reaction rates and enantioselectivity at each temperature.

  • pH Optimization (for aqueous or biphasic systems):

    • If the reaction is performed in a buffered system, screen a range of pH values to determine the optimal pH for both activity and enantioselectivity.

  • Data Analysis:

    • Compare the E-values obtained under different conditions to identify the optimal set of parameters for your enzymatic resolution.

Protocol 2: Enzyme Immobilization by Covalent Attachment to a Support (e.g., Eupergit C)

  • Support Preparation:

    • Swell the Eupergit C support in a suitable buffer (e.g., phosphate buffer, pH 7.0) for the recommended time.

  • Enzyme Solution Preparation:

    • Dissolve the free enzyme in the same buffer to a desired concentration.

  • Immobilization Reaction:

    • Add the enzyme solution to the swollen support.

    • Gently agitate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24-72 hours) to allow for covalent bond formation.

  • Washing and Blocking:

    • After the immobilization period, filter the support and wash it extensively with buffer to remove any non-covalently bound enzyme.

    • To block any remaining reactive groups on the support, incubate it with a suitable blocking agent (e.g., glycine or ethanolamine solution).

    • Wash the immobilized enzyme again with buffer to remove the blocking agent.

  • Drying and Storage:

    • Lyophilize or dry the immobilized enzyme under vacuum.

    • Store the dried immobilized enzyme at a low temperature (e.g., 4°C or -20°C).

  • Activity and Enantioselectivity Assay:

    • Test the activity and enantioselectivity of the immobilized enzyme in your desired reaction and compare its performance to the free enzyme.

Visualizations

Enhancing_Enantioselectivity_Workflow cluster_start Initial Experiment cluster_optimization Optimization Strategies cluster_medium Medium Engineering Details cluster_enzyme Enzyme Engineering Details cluster_substrate Substrate Engineering Details cluster_end Outcome Start Low Enantioselectivity Medium_Eng Medium Engineering Start->Medium_Eng Troubleshoot Enzyme_Eng Enzyme Engineering Start->Enzyme_Eng Troubleshoot Substrate_Eng Substrate Engineering Start->Substrate_Eng Troubleshoot Solvent Solvent Screening Medium_Eng->Solvent Temperature Temperature Optimization Medium_Eng->Temperature Immobilization Immobilization Medium_Eng->Immobilization Directed_Evo Directed Evolution Enzyme_Eng->Directed_Evo Rational_Design Rational Design Enzyme_Eng->Rational_Design Substrate_Mod Substrate Modification Substrate_Eng->Substrate_Mod End High Enantioselectivity Solvent->End Implement Solution Temperature->End Implement Solution Immobilization->End Implement Solution Directed_Evo->End Implement Solution Rational_Design->End Implement Solution Substrate_Mod->End Implement Solution

Caption: Troubleshooting workflow for enhancing enantioselectivity.

Directed_Evolution_Cycle Start Wild-Type Enzyme Gene Mutagenesis Create Gene Library (e.g., error-prone PCR) Start->Mutagenesis Transformation Transform into Host (e.g., E. coli) Mutagenesis->Transformation Screening High-Throughput Screening for Enantioselectivity Transformation->Screening Selection Select Improved Variants Screening->Selection Selection->Mutagenesis Iterate for further improvement Result Enzyme with Enhanced Enantioselectivity Selection->Result Desired selectivity achieved

Caption: Iterative cycle of directed evolution.

References

Stability issues of Ethyl (3R)-3-acetamidobutanoate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed stability data for Ethyl (3R)-3-acetamidobutanoate is not extensively available in the public domain. The following information is based on general chemical principles for structurally similar compounds (esters and amides) and serves as a comprehensive guide for researchers to design and execute their own stability studies. The quantitative data presented is illustrative to guide data presentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is generally stable under recommended storage conditions.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a dry area at room temperature.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains an ethyl ester and an acetamide functional group, the two most probable degradation pathways are hydrolysis.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to form (3R)-3-acetamidobutanoic acid and ethanol. This reaction is typically catalyzed by acidic or basic conditions.

  • Amide Hydrolysis: The acetamide group can also undergo hydrolysis, though generally under more forceful conditions (e.g., strong acid or base and heat), to yield Ethyl (3R)-3-aminobutanoate and acetic acid.

Q3: What are the likely degradation products I should monitor for?

A3: The primary degradation product to monitor for under mild conditions would be (3R)-3-acetamidobutanoic acid resulting from ester hydrolysis. Under more extreme conditions, Ethyl (3R)-3-aminobutanoate and acetic acid could also be present due to amide hydrolysis.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation of the parent compound and the appearance of degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS).[2][3] Gas Chromatography (GC) could also be a suitable technique, particularly for monitoring the volatile degradation product, ethanol.[2]

Troubleshooting Guide

Q5: My experimental results using this compound are inconsistent. Could this be a stability issue?

A5: Inconsistent results can certainly be a consequence of compound instability. Consider the following:

  • Age of the compound: Has the compound been stored for a long time or under improper conditions?

  • Experimental conditions: Are your experimental conditions acidic or basic? Are you using elevated temperatures?

  • Solvent: Is the compound dissolved in a reactive solvent (e.g., highly acidic or basic aqueous solutions)?

The troubleshooting workflow below can help you determine if stability is the root cause of your issues.

Q6: I suspect my compound has degraded. How can I confirm this?

A6: To confirm degradation, you can re-analyze your sample using an appropriate analytical method like HPLC. Compare the purity of your current sample with a fresh sample or with the original certificate of analysis. Look for the appearance of new peaks that could correspond to the degradation products.

Illustrative Stability Data

Disclaimer: The following tables contain illustrative data to demonstrate how stability results can be presented. This is not experimental data for this compound.

Table 1: Illustrative pH Stability of this compound in Aqueous Buffers at 25°C

pHTime (hours)% Remaining this compound
2.00100
2495.2
7288.5
5.00100
2499.8
7299.5
7.40100
2499.1
7297.3
9.00100
2492.8
7281.4

Table 2: Illustrative Thermal Stability of this compound (Solid State)

TemperatureTime (weeks)% Remaining this compound
4°C4>99.9
25°C499.8
40°C498.5
60°C495.1

Table 3: Illustrative Solvent Compatibility of this compound at 25°C for 24 hours

Solvent% Remaining this compound
Acetonitrile>99.9
Methanol>99.9
Ethanol>99.9
Dimethyl Sulfoxide (DMSO)99.7
Water99.6
0.1 N HCl95.2
0.1 N NaOH90.3

Experimental Protocols

Protocol 1: pH Stability Study

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Stock Solution: Prepare a stock solution of this compound in a non-reactive organic solvent like acetonitrile.

  • Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for your analytical method. Ensure the organic solvent content is low (e.g., <1%) to not affect the pH.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound. If possible, also monitor for the appearance of degradation products.

Protocol 2: Thermal Stability Study (Solid State)

  • Sample Preparation: Place a known amount of solid this compound into several vials.

  • Incubation: Place the vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Time Points: At specified time points (e.g., 1, 2, and 4 weeks), remove a vial from each temperature.

  • Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by HPLC to determine the purity of the compound.

Protocol 3: Solvent Stability Study

  • Sample Preparation: Dissolve a known amount of this compound in various common laboratory solvents (e.g., acetonitrile, methanol, DMSO, water, etc.).

  • Incubation: Keep the solutions at a constant temperature (e.g., 25°C).

  • Time Points: Analyze the solutions at initial time (t=0) and after a set period (e.g., 24 or 48 hours).

  • Analysis: Use HPLC to determine the percentage of the parent compound remaining in each solvent.

Visualizations

DegradationPathways parent This compound ester_hydrolysis (3R)-3-acetamidobutanoic acid + Ethanol parent->ester_hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) amide_hydrolysis Ethyl (3R)-3-aminobutanoate + Acetic Acid parent->amide_hydrolysis Amide Hydrolysis (Strong Acid/Base, Heat)

Caption: Potential degradation pathways of this compound.

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (e.g., pH 2, 5, 7.4, 9) prep_samples Spike Stock into Buffers prep_buffer->prep_samples prep_stock Prepare Stock Solution in Acetonitrile prep_stock->prep_samples incubate Incubate at Constant Temp. (e.g., 25°C) prep_samples->incubate time_points Withdraw Aliquots at Time Points (0, 24, 72h) incubate->time_points analyze Analyze by HPLC time_points->analyze results Determine % Remaining Parent Compound analyze->results

Caption: Experimental workflow for a pH stability study.

TroubleshootingLogic start Inconsistent Experimental Results check_conditions Are experimental conditions acidic, basic, or heated? start->check_conditions check_storage Was the compound stored correctly (cool, dry)? check_conditions->check_storage No check_purity Analyze sample purity by HPLC check_conditions->check_purity Yes check_storage->check_purity Yes not_degraded Stability is likely not the issue. Investigate other experimental parameters. check_storage->not_degraded No purity_low Purity is low compared to a fresh sample. check_purity->purity_low purity_ok Purity is as expected. check_purity->purity_ok degraded Degradation is likely. Use fresh compound and control conditions. purity_low->degraded purity_ok->not_degraded

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Analytical Method Development for Resolving Chiral Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for analytical method development focused on the resolution of chiral impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where should I start with chiral method development?

A1: Chiral method development typically begins with column screening.[1] Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) are often the first choice due to their broad applicability across various chromatographic modes (normal phase, reversed-phase, and polar organic).[2][3] A screening process involving a few select columns with different mobile phases can quickly identify promising separation conditions.[3]

Q2: How do I select the appropriate chiral column?

A2: Column selection is a critical step and often involves screening a variety of CSPs.[1][2] Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are widely used and effective for a broad range of compounds.[3][4] Macrocyclic glycopeptide columns are also versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[2] The choice can be guided by the analyte's structure; for instance, compounds with aromatic rings may be well-suited for cyclodextrin-based columns in reversed-phase mode.[2] However, structural similarity to a compound in a published method does not guarantee similar behavior, making screening essential.

Q3: What are the different modes of chromatography I can use for chiral separations?

A3: The most common modes are:

  • Normal Phase (NP): Often uses mobile phases like hexane with an alcohol modifier (e.g., ethanol or isopropanol).[2]

  • Reversed-Phase (RP): Typically employs aqueous buffers with organic modifiers like acetonitrile or methanol.[2]

  • Polar Organic Mode (POM): Uses polar organic solvents like acetonitrile and methanol, which can be beneficial for compounds with poor solubility in normal-phase solvents.

  • Supercritical Fluid Chromatography (SFC): Utilizes supercritical CO2 as the main mobile phase component with alcohol co-solvents. SFC is known for fast and efficient separations.[5][6]

Q4: How can I improve the resolution between enantiomers?

A4: Once initial separation is achieved, resolution can be enhanced by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the type and percentage of the organic modifier or additives can significantly impact selectivity.[4]

  • Temperature: Lowering the temperature generally increases chiral selectivity, while higher temperatures can improve peak shape and efficiency.[4][7]

  • Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance peak efficiency. For example, van Deemter studies have shown optimal flow rates for some columns to be as low as 0.15 to 0.2 mL/min.

  • Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[2][7]

Q5: My peak shape is poor. What can I do?

A5: Poor peak shape, such as tailing, can often be addressed by:

  • Mobile Phase Additives: For acidic analytes, adding a small amount of acid (e.g., 0.1% TFA or acetic acid) can suppress ionization and reduce unwanted interactions with the stationary phase.[7] A similar approach with a basic additive can be used for basic compounds.[2]

  • Sample Overload: Injecting too much sample can lead to broad, tailing peaks.[8] Try reducing the sample concentration.

  • Column Contamination: Adsorption of impurities on the column can cause peak shape issues. Flushing the column with a strong solvent may help.[9]

Q6: I am not getting any separation. What should I try next?

A6: If you observe no separation (a single peak), consider the following:

  • Change the Column: The chosen chiral stationary phase may not be suitable for your analyte. Screening a different type of CSP is the next logical step.

  • Alter the Mobile Phase: Drastically changing the mobile phase composition, such as switching the organic modifier (e.g., from methanol to acetonitrile) or changing the chromatographic mode (e.g., from NP to RP), can induce selectivity.[4]

  • Temperature Variation: Changing the column temperature can sometimes introduce or enhance enantioselectivity.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: No Enantiomeric Resolution

Workflow for Troubleshooting No Resolution

No_Resolution start Start: No Resolution Observed screen_csp Screen Different CSPs (Polysaccharide, Macrocyclic Glycopeptide, etc.) start->screen_csp Primary Action change_mode Change Chromatographic Mode (NP, RP, POM, SFC) screen_csp->change_mode If no success resolution_achieved Resolution Achieved screen_csp->resolution_achieved Success modify_mp Modify Mobile Phase (Solvent Type, Additives) change_mode->modify_mp If no success change_mode->resolution_achieved Success optimize_temp Optimize Temperature (Lower for selectivity, Higher for efficiency) modify_mp->optimize_temp Fine-tuning modify_mp->resolution_achieved Success optimize_temp->resolution_achieved Success

Caption: Troubleshooting workflow for achieving initial chiral separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Decision Tree for Improving Peak Shape

Poor_Peak_Shape start Poor Peak Shape (Tailing/Fronting) is_acid_base Is the analyte acidic or basic? start->is_acid_base add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA for acids, 0.1% DEA for bases) is_acid_base->add_modifier Yes check_concentration Check Sample Concentration is_acid_base->check_concentration No add_modifier->check_concentration reduce_concentration Reduce Sample Concentration check_concentration->reduce_concentration High check_column_health Check Column Health check_concentration->check_column_health Optimal reduce_concentration->check_column_health flush_column Flush with Strong Solvent check_column_health->flush_column Contaminated replace_column Replace Column check_column_health->replace_column Damaged flush_column->replace_column If flushing fails

Caption: Decision tree for diagnosing and resolving poor peak shape.

Issue 3: Irreproducible Retention Times

Factors Affecting Retention Time Reproducibility

Irreproducible_RT center Irreproducible Retention Times equilibration Insufficient Column Equilibration center->equilibration temp_fluctuation Temperature Fluctuations center->temp_fluctuation mp_prep Inconsistent Mobile Phase Preparation center->mp_prep column_degradation Column Degradation center->column_degradation system_leak HPLC System Leak center->system_leak

Caption: Common causes of inconsistent retention times in chiral HPLC.

Experimental Protocols & Data

Chiral HPLC Method Screening Protocol

This protocol outlines a general approach for screening chiral columns to find an initial separation.

Methodology:

  • Column Selection: Choose a set of 2-4 chiral columns with different stationary phases (e.g., one amylose-based, one cellulose-based, one macrocyclic glycopeptide).

  • Mobile Phase Screening: For each column, test a series of mobile phases representative of different chromatographic modes.

  • Analysis: Inject the racemic standard and monitor the chromatogram for any signs of peak splitting or separation.

  • Evaluation: Identify the column and mobile phase combination that provides the best initial separation for further optimization.

Table 1: Typical Initial Screening Conditions for Chiral HPLC
ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic Mode (POM)
Mobile Phase A n-Hexane20 mM Ammonium Acetate, pH 5Acetonitrile
Mobile Phase B Ethanol or IsopropanolAcetonitrile or MethanolMethanol
Initial Gradient 90:10 (A:B)70:30 (A:B)95:5 (A:B)
Additives 0.1% TFA for acids, 0.1% DEA for bases-0.1% Acetic Acid / 0.1% TEA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (select appropriate wavelength)UV (select appropriate wavelength)UV (select appropriate wavelength)

Data compiled from multiple sources.[2]

Chiral SFC Method Screening Protocol

Methodology:

  • Column Selection: Utilize a set of immobilized polysaccharide-based columns suitable for SFC.

  • Co-solvent Screening: Screen different alcohol co-solvents (e.g., Methanol, Ethanol, Isopropanol) with supercritical CO2.

  • Analysis and Evaluation: As with HPLC, inject the standard and identify the most promising conditions.

Table 2: Typical Initial Screening Conditions for Chiral SFC
ParameterCondition 1Condition 2Condition 3
Mobile Phase A Supercritical CO2Supercritical CO2Supercritical CO2
Co-solvent (B) MethanolEthanolIsopropanol
Gradient 5-40% B in 5 min5-40% B in 5 min5-40% B in 5 min
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C

Note: For basic compounds, an additive like DEA may be added to the co-solvent.

Optimization Parameters

Once a promising separation is found, fine-tuning the method is crucial.

Table 3: Parameters for Optimization and Their General Effects
ParameterActionTypical Effect on Resolution
% Organic Modifier Increase/DecreaseCan increase or decrease selectivity; affects retention time.
Flow Rate DecreaseOften increases efficiency and resolution, especially in HPLC.
Temperature DecreaseGenerally increases enantioselectivity.[4][7]
Temperature IncreaseCan improve peak shape and efficiency.[4]
Additive Conc. Increase/DecreaseImproves peak shape for ionizable compounds.[7]
Buffer pH (RP) AdjustAffects ionization and retention of acidic/basic analytes.

This technical support center provides a foundational guide to assist in your analytical method development for resolving chiral impurities. For highly specific or complex separation challenges, consulting detailed application notes or technical service from column manufacturers is recommended.

References

Validation & Comparative

A Researcher's Guide to the Validation of HPLC Methods for Chiral Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of pharmaceutical compounds is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. However, the successful implementation of a chiral HPLC method hinges on rigorous validation to guarantee reliable and accurate results. This guide provides an objective comparison of key aspects of chiral HPLC method validation, supported by experimental data and detailed protocols, to aid in the selection and application of these critical analytical procedures.

The validation of a chiral HPLC method is a systematic process that demonstrates the method is suitable for its intended purpose. This process is governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] The core validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][7]

The Workflow of Chiral HPLC Method Validation

A logical and phased approach is crucial for the successful validation of a chiral HPLC method. The process begins with the development of a suitable chromatographic method, followed by a comprehensive evaluation of its performance characteristics.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis MD_Start Start: Define Analytical Target Profile (ATP) CSP_Selection Chiral Stationary Phase (CSP) & Column Screening MD_Start->CSP_Selection Selectivity MP_Optimization Mobile Phase Optimization CSP_Selection->MP_Optimization Resolution & Tailing Factor Detection_Params Detector Parameter Optimization MP_Optimization->Detection_Params Sensitivity MD_End Optimized Chiral Separation Method Detection_Params->MD_End Specificity Specificity & Selectivity MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report System_Suitability System Suitability Testing (SST) Validation_Report->System_Suitability Sample_Analysis Routine Sample Analysis System_Suitability->Sample_Analysis

Figure 1. Workflow for Chiral HPLC Method Validation.

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those with cellulose and amylose derivatives, are widely used due to their broad applicability.

The following table compares the performance of different CSPs for the separation of various drug enantiomers.

Chiral Stationary PhaseAnalyteMobile PhaseResolution (Rs)Analysis Time (min)Reference
Chiralcel OD-H FluoxetineHexane/Isopropanol/Diethylamine (98/2/0.2)>1.5-[8]
Chiralpak AD-H FluoxetineHexane/Isopropanol/Diethylamine (98/2/0.2)>1.5-[8]
Cyclobond I 2000 DM FluoxetineMethanol/0.2% TEAA (pH 3.8) (25/75)Best Separation-[8]
Chiralcel OJ-H Ibuprofen EstersHexaneGood Separation-[9]
Kromasil CHI-TBB IbuprofenCO2 with modifierBest Separation-[9]

HPLC vs. Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[10][11]

Here's a comparison of HPLC and SFC for the chiral separation of warfarin:

ParameterHPLC MethodSFC MethodReference
Technique HPLC-MS/MSpSFC-APCI-MS/MS[12]
Analysis Time LongerAt least 2-fold faster than HPLC[12]
Throughput LowerHigh-throughput[12]
Solvent Consumption HigherLower (uses CO2 as primary mobile phase)[10]

Case Study: Validation of HPLC Methods for Ibuprofen and Warfarin Enantiomers

To illustrate the practical application of validation principles, this section presents a summary of validated HPLC methods for the chiral separation of two widely used drugs: ibuprofen and warfarin.

Ibuprofen Enantiomers
Validation ParameterMethod 1Method 2
Column Chiralcel OJ-HChiral OVM
Mobile Phase n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1)Potassium dihydrogen phosphate (20 mM, pH=3) and ethanol
Linearity (Concentration Range) 50-100% of (S)-IBU 1 x 10-3 mol/L-
Correlation Coefficient (r²) 0.9836-
LOD 8.1% (S)-IBU-
LOQ 27.0% (S)-IBU-
Accuracy (Relative Error) 3.0%-
Resolution -Good resolution in < 8 min
Reference [13][14]
Warfarin Enantiomers
Validation ParameterMethod 1Method 2
Column Chiralcel OD-HChiralcel OD-3
Mobile Phase -Methanol with 25 mM isobutylamine
Technique HPLCChiral SFC
Linearity (Concentration Range) 13.6-2500 ng/ml-
Precision (%CV) R-warfarin: 7.0%, S-warfarin: 6.0%-
Accuracy (%RE) R-warfarin: 3.7%, S-warfarin: 3.2%Complete resolution of 12 stereoisomers
Analysis Time -< 8 min
Reference [12][15]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are summarized experimental protocols for the validation of chiral HPLC methods, based on established guidelines and published literature.

General Validation Protocol according to ICH Q2(R2)

A comprehensive validation protocol should be established before initiating the validation studies. This protocol should include the analytical procedure, the validation parameters to be evaluated, and the acceptance criteria.[4][5][7][16]

  • Specificity/Selectivity :

    • Protocol : Analyze blank matrix, placebo, and the drug substance spiked with its enantiomer and any known impurities or degradation products.

    • Acceptance Criteria : The peak of the desired enantiomer should be free from interference from other components, and there should be baseline resolution between the two enantiomers.[7]

  • Linearity :

    • Protocol : Prepare a series of at least five concentrations of the analyte and its enantiomer across the desired range. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

    • Acceptance Criteria : The correlation coefficient (r²) should typically be ≥ 0.99.[17][18]

  • Accuracy :

    • Protocol : Analyze samples with known concentrations of the analyte and its enantiomer (at least three concentrations, with a minimum of three replicates at each concentration). The accuracy is expressed as the percentage of recovery of the known amount.

    • Acceptance Criteria : The mean recovery should be within a predefined range, often 98-102% for the drug substance.[18]

  • Precision :

    • Protocol :

      • Repeatability (Intra-day precision) : Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each) on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-day precision) : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria : The relative standard deviation (RSD) should be within an acceptable limit, typically ≤ 2%.[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

    • Protocol : These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria : The LOQ should be the lowest concentration that can be measured with acceptable precision and accuracy.[17]

  • Robustness :

    • Protocol : Deliberately introduce small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and evaluate the effect on the separation.

    • Acceptance Criteria : The method should remain unaffected by small variations, and the system suitability parameters should still be met.[17]

Example Experimental Protocol: Chiral Separation of Ibuprofen[13]
  • Chromatographic System : HPLC with UV detection.

  • Column : Chiralcel OJ-H.

  • Mobile Phase : n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Samples of ibuprofen were prepared in n-hexane.

Example Experimental Protocol: Chiral Separation of Warfarin[12]
  • Chromatographic System : Supercritical Fluid Chromatography with tandem mass spectrometry (SFC-MS/MS).

  • Extraction : Liquid-liquid extraction.

  • Throughput : High-throughput with a chromatography time at least two-fold faster than the previous HPLC method.

Conclusion

The validation of HPLC methods for chiral separation is a meticulous but essential process for ensuring the quality, safety, and efficacy of pharmaceutical products. By adhering to regulatory guidelines and employing a systematic approach to validation, researchers can be confident in the accuracy and reliability of their data. This guide has provided a comparative overview of different aspects of chiral HPLC method validation, from the selection of chiral stationary phases to the comparison with alternative technologies like SFC. The provided data and protocols serve as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the development and validation of robust and reliable chiral separation methods.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of chiral molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic characteristics of Ethyl (3R)-3-acetamidobutanoate against its closely related structural analogs. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide leverages available data for its parent carboxylic acid, (3R)-3-acetamidobutanoic acid, and other related esters to provide a predictive and comparative framework.

Introduction to Spectroscopic Analysis in Chiral Molecules

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in modern chemistry. For chiral molecules like this compound, these techniques not only confirm the molecular structure but also provide insights into the stereochemistry, which is crucial for its biological activity and application in drug development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its related compounds. The data for the target compound is largely inferred from the known spectral properties of highly similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Esters, Experimental for Acid)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~4.1 (q, 2H, OCH₂CH₃), ~4.3 (m, 1H, CH-NH), ~2.5 (d, 2H, CH₂-COO), ~2.0 (s, 3H, COCH₃), ~1.2 (t, 3H, OCH₂CH₃), ~1.2 (d, 3H, CH-CH₃)
Mthis compound (Predicted) ~3.7 (s, 3H, OCH₃), ~4.3 (m, 1H, CH-NH), ~2.5 (d, 2H, CH₂-COO), ~2.0 (s, 3H, COCH₃), ~1.2 (d, 3H, CH-CH₃)
(3R)-3-acetamidobutanoic acid [1]4.10–4.20 (q, 1H, CHCOOH), 3.35–3.45 (m, 1H, CHNHCO), 2.02 (s, 3H, COCH₃), 1.65–1.75 (m, 2H, CH₂CH₂COOH) [in D₂O]
Ethyl (3S)-3-acetamidobutanoate (Predicted) Identical to (3R)-enantiomer in achiral solvent

Table 2: ¹³C NMR Spectroscopic Data (Predicted for Esters, Experimental for Acid)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~172 (COO), ~170 (NHCO), ~60 (OCH₂), ~48 (CH-NH), ~40 (CH₂-COO), ~23 (COCH₃), ~14 (OCH₂CH₃), ~20 (CH-CH₃)
Mthis compound (Predicted) ~172 (COO), ~170 (NHCO), ~51 (OCH₃), ~48 (CH-NH), ~40 (CH₂-COO), ~23 (COCH₃), ~20 (CH-CH₃)
(3R)-3-acetamidobutanoic acid [1]176.5 (COOH), 48.9 (CHNHCO), 34.8 (CH₂), 22.1 (COCH₃) [in D₂O]
Ethyl (3S)-3-acetamidobutanoate (Predicted) Identical to (3R)-enantiomer in achiral solvent

Table 3: IR Spectroscopic Data (Predicted for Esters, Experimental for Acid)

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted) ~3300 (N-H stretch), ~1735 (C=O ester stretch), ~1650 (C=O amide I stretch), ~1550 (N-H bend, amide II)
Mthis compound (Predicted) ~3300 (N-H stretch), ~1735 (C=O ester stretch), ~1650 (C=O amide I stretch), ~1550 (N-H bend, amide II)
(3R)-3-acetamidobutanoic acid [1]1720 (C=O carboxylic acid stretch), 1650 (C=O amide stretch)
Ethyl (3S)-3-acetamidobutanoate (Predicted) Identical to (3R)-enantiomer

Table 4: Mass Spectrometry Data (Predicted Molecular Ion)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compound C₈H₁₅NO₃173.21174.11
Mthis compound C₇H₁₃NO₃159.18160.09
(3R)-3-acetamidobutanoic acid C₆H₁₁NO₃145.16146.08
Ethyl (3S)-3-acetamidobutanoate C₈H₁₅NO₃173.21174.11

Experimental Protocols

Standard experimental protocols for the spectroscopic analysis of organic compounds are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) to the solution.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Compound Relationships

The logical relationship between this compound and its related compounds is depicted in the following diagram.

G cluster_esters Esters cluster_acid Carboxylic Acid This compound This compound Mthis compound Mthis compound This compound->Mthis compound Different Ester Group Ethyl (3S)-3-acetamidobutanoate Ethyl (3S)-3-acetamidobutanoate This compound->Ethyl (3S)-3-acetamidobutanoate Enantiomer (3R)-3-acetamidobutanoic acid (3R)-3-acetamidobutanoic acid This compound->(3R)-3-acetamidobutanoic acid Hydrolysis (3R)-3-acetamidobutanoic acid->this compound Esterification

Figure 1. Relationship between this compound and related compounds.

Conclusion

References

Comparative Analysis of the Biological Activity of Ethyl (3R)-3-acetamidobutanoate and Structurally Related Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the biological activity of Ethyl (3R)-3-acetamidobutanoate. To provide a comparative context for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of the biological activities of structurally related and more extensively studied beta-amino acids. This comparison focuses on (3R)-3-aminobutanoic acid, its ethyl ester, N-acetyl-beta-alanine, and its corresponding ethyl ester, thereby offering insights into the potential effects of N-acetylation and esterification on the biological profile of this class of compounds.

Introduction to Beta-Amino Acids

Beta-amino acids are structural isomers of alpha-amino acids, featuring the amino group on the beta-carbon relative to the carboxyl group. This structural difference imparts unique conformational properties and, critically, enhanced stability against proteolytic degradation compared to their alpha-amino acid counterparts. Consequently, beta-amino acids and their derivatives are of significant interest in medicinal chemistry for the development of novel therapeutics with improved pharmacokinetic profiles.

Comparative Biological Activities

Due to the limited direct data on this compound, this guide focuses on the known biological activities of its constituent and related parts: (3R)-3-aminobutanoic acid, Ethyl (3R)-3-aminobutanoate, N-acetyl-beta-alanine, and N-acetyl-beta-alanine ethyl ester. The biological activities of these compounds span neurotransmission, athletic performance enhancement, and potential therapeutic applications.

(3R)-3-Aminobutanoic Acid: A GABA Analogue

(3R)-3-Aminobutanoic acid, the parent amino acid of the target compound, is structurally similar to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural analogy suggests its potential to modulate GABAergic signaling, which could have implications for conditions like anxiety and epilepsy.[1][2] It is also recognized as a valuable chiral building block in the synthesis of pharmaceuticals.[3]

N-acetyl-beta-alanine: A Pro-drug for Enhanced Athletic Performance

N-acetyl-beta-alanine is the N-acetylated form of beta-alanine. Beta-alanine is a well-documented precursor to carnosine, a dipeptide found in high concentrations in muscle and brain tissue. Increased muscle carnosine levels are associated with improved athletic performance through the buffering of intracellular pH during intense exercise.[4] N-acetylation is proposed as a strategy to increase the bioavailability of beta-alanine and mitigate the common side effect of paresthesia (tingling of the skin) associated with beta-alanine supplementation.[4] The enzyme N-acetyl-beta-alanine deacetylase hydrolyzes N-acetyl-beta-alanine to beta-alanine and acetate.[5]

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the comparator beta-amino acids. It is important to note that direct comparative studies are scarce, and the data is compiled from various independent research efforts.

CompoundBiological ActivityAssayKey Findings
(3R)-3-Aminobutanoic Acid Neurotransmitter ModulationGABA Receptor Binding Assay (hypothetical)Due to its structural similarity to GABA, it is hypothesized to act as a GABA receptor modulator. Quantitative binding affinity data is not readily available in the public domain.
N-acetyl-beta-alanine Athletic Performance EnhancementHuman supplementation studies measuring muscle carnosine contentSupplementation with beta-alanine (derived from N-acetyl-beta-alanine) has been shown to increase muscle carnosine concentrations by up to 80%.
N-acetyl-beta-alanine Anxiolytic-like EffectsAnimal models of anxiety (e.g., elevated plus maze)A diet supplemented with beta-alanine (the active form of N-acetyl-beta-alanine) has been shown to have anxiolytic-like effects in mice.[4]

Note: The lack of quantitative data for direct comparison highlights a significant gap in the current understanding of these compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments relevant to the biological activities discussed.

GABA Receptor Binding Assay

This assay is used to determine the affinity of a compound for GABA receptors.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the GABA receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to GABA receptors (e.g., [3H]GABA or [3H]muscimol) in the presence of varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the test compound for the GABA receptor.

Measurement of Muscle Carnosine Content

This protocol outlines the general steps for quantifying muscle carnosine levels following supplementation.

  • Muscle Biopsy: A small sample of muscle tissue is obtained from the subject (e.g., from the vastus lateralis) before and after the supplementation period.

  • Sample Preparation: The muscle tissue is freeze-dried, powdered, and extracted with a suitable solvent to isolate carnosine.

  • Chromatographic Analysis: The carnosine content in the extract is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

  • Quantification: The concentration of carnosine is determined by comparing the peak area of the sample to that of a known standard.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways involved in the biological activity of these compounds is essential for drug development.

GABAergic Signaling Pathway

As a structural analogue of GABA, (3R)-3-aminobutanoic acid is predicted to interact with the GABAergic system.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle Packages GABA GABA_release GABA Release GABA_vesicle->GABA_release Exocytosis GABA_A_R GABAA Receptor (Ionotropic) GABA_release->GABA_A_R Binds to GABA_B_R GABAB Receptor (Metabotropic) GABA_release->GABA_B_R Binds to Cl_influx Cl- Influx GABA_A_R->Cl_influx K_efflux K+ Efflux GABA_B_R->K_efflux Ca_block Ca2+ Channel Blockade GABA_B_R->Ca_block Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux->Hyperpolarization 3R_ABA (3R)-3-Aminobutanoic Acid (Hypothesized) 3R_ABA->GABA_A_R Modulates? 3R_ABA->GABA_B_R Modulates?

Caption: Hypothesized interaction of (3R)-3-aminobutanoic acid with the GABAergic signaling pathway.

Beta-Alanine Metabolism and Carnosine Synthesis

N-acetyl-beta-alanine acts as a precursor to beta-alanine, which is the rate-limiting substrate for carnosine synthesis.

Beta_Alanine_Metabolism NA_beta_A N-acetyl-beta-alanine Deacetylase N-acetyl-beta-alanine deacetylase NA_beta_A->Deacetylase Substrate Beta_A Beta-alanine Deacetylase->Beta_A Produces Carnosine_S Carnosine Synthase Beta_A->Carnosine_S Substrate L_Histidine L-Histidine L_Histidine->Carnosine_S Substrate Carnosine Carnosine Carnosine_S->Carnosine Synthesizes Muscle_Buffering Increased Muscle Buffering Capacity Carnosine->Muscle_Buffering

Caption: Metabolic pathway of N-acetyl-beta-alanine to carnosine.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, this guide provides a comparative framework based on its structural relatives. The analysis of (3R)-3-aminobutanoic acid and N-acetyl-beta-alanine suggests that modifications such as N-acetylation and esterification can significantly influence the biological profile of beta-amino acids, directing their activity towards neurotransmission or metabolic modulation for performance enhancement. The ethyl ester forms are generally considered pro-drugs that would be hydrolyzed in vivo to their corresponding carboxylic acids.

Further research is imperative to elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers embarking on the investigation of this and other novel beta-amino acid derivatives.

References

A Comparative Guide to the Synthesis of Chiral Esters: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral esters is a critical task. These compounds are pivotal building blocks in the pharmaceutical, agrochemical, and flavor and fragrance industries. The choice of synthetic pathway significantly impacts not only the enantiomeric purity and yield of the final product but also the overall cost-effectiveness and scalability of the process. This guide provides an objective comparison of the primary synthetic methodologies for producing chiral esters, supported by experimental data, detailed protocols, and a cost-benefit analysis to inform your selection process.

Comparative Analysis of Synthetic Pathways

The synthesis of chiral esters can be broadly categorized into enzymatic and chemical methods. Each approach offers a unique set of advantages and disadvantages in terms of stereoselectivity, substrate scope, cost, and operational complexity. The following tables provide a quantitative comparison of these methods.

Table 1: Performance Comparison of Chiral Ester Synthesis Pathways
Synthetic PathwayTypical Catalyst/ReagentSubstrate ExampleYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Immobilized Lipase (e.g., Novozym 435)Racemic 1-phenylethanol~50% (for each enantiomer)>99%High enantioselectivity, mild reaction conditions, reusable catalyst.Theoretical maximum yield of 50% for a single enantiomer, can be slow.
Dynamic Kinetic Resolution (DKR) Lipase (e.g., Novozym 435) + Racemization Catalyst (e.g., Ru-based complex)Racemic secondary alcohols>90%>99%High yield and high enantioselectivity, overcomes the 50% yield limit of KR.[1]Requires a compatible enzyme and racemization catalyst, metal catalyst can be costly.
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium complexes (e.g., Rh-TangPhos, Ru-BINAP)β-keto esters>95%>99%High yields and enantioselectivities, broad substrate scope.[2][3]High cost of noble metal catalysts and chiral ligands, requires high-pressure hydrogenation equipment.
Organocatalysis Chiral amines (e.g., (S)-Proline) or Brønsted acidsAldehydes and ketones for aldol reaction to form β-hydroxy esters70-95%90-99%Metal-free, readily available and inexpensive catalysts, environmentally benign.[4]Catalyst loading can be high (10-20 mol%), may require longer reaction times.
Chiral Auxiliaries Evans' oxazolidinones, Oppolzer's camphorsultamCarboxylic acids or their derivatives80-95% (diastereoselectivity)>98% (after cleavage)High diastereoselectivity, reliable and predictable outcomes.[5]Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.
Table 2: Cost-Benefit Analysis of Chiral Ester Synthesis Pathways
Synthetic PathwayCatalyst/Auxiliary CostReagent & Solvent CostEquipment CostThroughput & ScalabilityOverall Cost-Benefit
Enzymatic Kinetic Resolution Moderate (enzyme can be recycled)Low to moderateLow (standard lab equipment)Moderate, scalableGood for moderate to large scale, especially with enzyme recycling.
Dynamic Kinetic Resolution (DKR) High (due to racemization catalyst)Low to moderateModerate (may require inert atmosphere)High, scalableExcellent for high-value products where high yield and ee are critical.
Asymmetric Hydrogenation Very High (noble metal catalysts and ligands)Low to moderateHigh (high-pressure reactor)High, well-suited for industrial scaleBest for large-scale industrial production of high-value chiral compounds.
Organocatalysis Low to ModerateLowLow (standard lab equipment)Moderate, scalableExcellent for cost-effective and sustainable synthesis, particularly at lab and pilot scale.
Chiral Auxiliaries Moderate to High (stoichiometric use)ModerateLow (standard lab equipment)Low to moderate (multi-step process)Favorable for complex molecules where high stereocontrol is paramount and other methods fail.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of chiral esters, representing the different pathways discussed.

Protocol 1: Dynamic Kinetic Resolution of a Secondary Alcohol using Novozym 435 and a Ruthenium Catalyst

This protocol is adapted from a procedure for the dynamic kinetic resolution of secondary alcohols.[1][6]

Materials:

  • Racemic 1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Ruthenium racemization catalyst (e.g., a Shvo-type complex)

  • Isopropenyl acetate (acyl donor)

  • Toluene (anhydrous)

  • Potassium phosphate (K₃PO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (vials, stir bars, etc.)

Procedure:

  • To a 2 mL vial, add the ruthenium complex (0.01 mmol), K₃PO₄ (0.047 mmol), and 1 mL of toluene.

  • Add the racemic 1-phenylethanol (0.25 mmol).

  • Purge the vial with nitrogen and cap it tightly.

  • Activate the racemization catalyst by stirring the mixture for 18 hours at 25 °C.

  • Add isopropenyl acetate (0.75 mmol) and Novozym 435 (2.5 mg).

  • Purge the vial with nitrogen again and seal it.

  • Stir the reaction mixture at 25 °C for 6 to 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the resulting ester.

  • Upon completion, the enzyme can be filtered off, and the product can be purified by column chromatography.

Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester

This protocol is a general procedure based on the asymmetric hydrogenation of β-keto esters using a chiral ruthenium catalyst.[2]

Materials:

  • Ethyl 3-oxobutanoate (or another β-keto ester)

  • [RuCl₂(p-cymene)]₂

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave (hydrogenator)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol).

  • Add degassed methanol (5 mL) and stir the mixture at room temperature for 10-15 minutes to form the catalyst pre-cursor.

  • Add the β-keto ester (1 mmol) to the liner.

  • Seal the liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction, carefully vent the hydrogen gas.

  • Remove the liner and concentrate the reaction mixture under reduced pressure.

  • Analyze the crude product by chiral GC or HPLC to determine the yield and enantiomeric excess.

  • Purify the product by column chromatography if necessary.

Protocol 3: Proline-Catalyzed Asymmetric Aldol Reaction to form a β-Hydroxy Ester

This protocol is a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone, which can be a precursor to a chiral ester.[4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetone (or another ketone)

  • (S)-Proline

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the aldehyde (0.25 mmol) and acetone (1.25 mmol) in the chosen solvent (e.g., DMF, 0.5 mL), add (S)-proline (0.025 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Analyze the crude product by NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.

  • The resulting β-hydroxy ketone can be further oxidized and esterified to yield the corresponding chiral ester.

Protocol 4: Asymmetric Alkylation using an Evans' Oxazolidinone Chiral Auxiliary

This protocol describes a typical asymmetric alkylation using an Evans' oxazolidinone auxiliary.[5][7]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or another Evans' auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for cleavage

Procedure:

  • Acylation:

    • Dissolve the Evans' auxiliary (1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add n-BuLi (1.05 equiv.) dropwise and stir for 15 minutes.

    • Add the acyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the N-acylated auxiliary by column chromatography.

  • Alkylation:

    • Dissolve the N-acylated auxiliary (1 equiv.) in anhydrous THF at -78 °C.

    • Add LDA or NaHMDS (1.1 equiv.) dropwise to form the enolate and stir for 30 minutes.

    • Add the alkylating agent (1.2 equiv.) and stir at -78 °C for several hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Cool to 0 °C and add an aqueous solution of LiOH and H₂O₂.

    • Stir until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the chiral carboxylic acid, which can then be esterified. The chiral auxiliary can be recovered.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for selecting a synthetic pathway and the general experimental workflow for two common methods.

Cost_Benefit_Analysis_Workflow start Define Target Chiral Ester scale Scale of Synthesis? start->scale lab_pilot Lab/Pilot Scale scale->lab_pilot Small industrial Industrial Scale scale->industrial Large cost_sensitivity Cost Sensitivity? high_cost High cost_sensitivity->high_cost High low_cost Low cost_sensitivity->low_cost Low ee_yield Required ee and Yield? high_ee_yield High ee_yield->high_ee_yield High moderate_ee_yield Moderate ee_yield->moderate_ee_yield Moderate lab_pilot->cost_sensitivity industrial->cost_sensitivity high_cost->ee_yield low_cost->ee_yield chiral_auxiliary Chiral Auxiliary high_ee_yield->chiral_auxiliary dkr DKR high_ee_yield->dkr asym_hydrogenation Asymmetric Hydrogenation high_ee_yield->asym_hydrogenation organocatalysis Organocatalysis moderate_ee_yield->organocatalysis enzymatic_kr Enzymatic KR moderate_ee_yield->enzymatic_kr

Caption: Decision workflow for selecting a chiral ester synthesis pathway.

DKR_Workflow start Racemic Alcohol reaction Dynamic Kinetic Resolution start->reaction racemization Racemization Catalyst (e.g., Ru complex) racemization->reaction enzyme Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., isopropenyl acetate) acyl_donor->reaction product Enantiopure Ester reaction->product

Caption: Experimental workflow for Dynamic Kinetic Resolution (DKR).

Conclusion

The synthesis of chiral esters is a multifaceted challenge where the optimal pathway depends on a careful consideration of factors including desired stereochemical purity, yield, cost, and scale. Enzymatic methods, particularly Dynamic Kinetic Resolution, offer an excellent balance of high selectivity and yield under mild conditions, with the added benefit of catalyst recyclability. Asymmetric hydrogenation is a powerful tool for large-scale industrial applications, despite the high initial investment in catalysts and equipment. Organocatalysis is emerging as a cost-effective and environmentally friendly alternative, especially for laboratory and pilot-scale synthesis. Finally, chiral auxiliaries provide a reliable, albeit more labor-intensive, approach for achieving high stereocontrol in complex molecules. By understanding the trade-offs outlined in this guide, researchers can make more informed decisions to select the most appropriate synthetic strategy for their specific needs.

References

A Researcher's Guide to Determining Enantiomeric Excess: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Detailed experimental protocols, supporting data, and visual workflows are presented to aid in the selection of the most appropriate method for your specific analytical needs.

Introduction to Enantiomeric Excess

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they often possess identical physical properties in an achiral environment, their physiological and pharmacological effects can differ significantly. Enantiomeric excess is a measure of the purity of a sample containing a chiral compound and is defined as the absolute difference between the mole fractions of the two enantiomers. A reliable determination of ee is paramount in pharmaceutical development and quality control.

Comparative Overview of Analytical Techniques

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following sections provide a detailed comparison of the most commonly used methods.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative performance of each technique based on experimental data for model compounds, ibuprofen and limonene. It is important to note that these values are representative and can vary depending on the specific analyte, instrumentation, and experimental conditions.

Table 1: Comparison of Chromatographic Techniques for Enantiomeric Excess Determination

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Analyte Example IbuprofenLimonene
Resolution (Rs) > 2.0[1]1.4 (for limonene)
Analysis Time < 30 minutes[1]~20-30 minutes
Limit of Detection (LOD) 0.2 µg/mL for (R)-enantiomer[2]Not explicitly found
Limit of Quantitation (LOQ) 0.5 µg/mL for (R)-enantiomer[2]Not explicitly found
Accuracy Average relative error of 3.0%[3]Enantiomeric excess determined between 97.1% and 97.4% for R-(+)-limonene[4]
Precision (%RSD) Intra-day: 0.16%, Inter-day: 0.09%[3]Not explicitly found
Sample Requirement Low (µg scale)Low (ng scale), must be volatile
Cost (Instrument) HighModerate to High
Throughput High (with autosampler)High (with autosampler)

Table 2: Comparison of Spectroscopic and Other Techniques for Enantiomeric Excess Determination

ParameterNMR Spectroscopy (with Chiral Auxiliaries)Polarimetry
Analyte Example General (e.g., amines, alcohols)Ibuprofen
Resolution (Δδ) Dependent on chiral auxiliary and analyteNot applicable
Analysis Time ~5-15 minutes per sample< 5 minutes per sample
Limit of Detection (LOD) Generally lower sensitivity than chromatographyDependent on specific rotation of the compound
Limit of Quantitation (LOQ) Typically requires mg of sampleRequires relatively high concentration and purity
Accuracy High, directly proportional to signal integrationCan be affected by impurities and experimental conditions
Precision (%RSD) High, dependent on signal-to-noise ratioLower than chromatographic methods
Sample Requirement Higher (mg scale), non-destructiveHigher, non-destructive
Cost (Instrument) Very HighLow to Moderate
Throughput ModerateHigh

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve Sample in Mobile Phase injector Autosampler/ Manual Injector prep_sample->injector mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump pump->injector column Chiral Column (CSP) injector->column detector UV/Vis or other Detector column->detector chromatogram Chromatogram (Peak Separation) detector->chromatogram integration Peak Area Integration chromatogram->integration calculation Calculate %ee integration->calculation

Chiral HPLC Workflow
Experimental Protocol: Enantiomeric Excess of Ibuprofen

This protocol is based on a validated method for the simultaneous determination of ibuprofen enantiomers.[1][5][6]

Materials:

  • Ibuprofen sample

  • Chiral HPLC column (e.g., Lux Cellulose-3)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of methanol, water, and acetic acid in a ratio of 70:30:0.1 (v/v/v).[1] Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the ibuprofen sample in the mobile phase to a final concentration of 4 mg/mL.[1]

  • HPLC Conditions:

    • Column: Lux Cellulose-3 (or equivalent polysaccharide-based chiral column)[1]

    • Flow Rate: 0.5 mL/min[1]

    • Column Temperature: 35 °C[1]

    • Detection Wavelength: 220 nm[1]

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Processing:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers of ibuprofen.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Chiral Gas Chromatography (GC)

Chiral GC is another powerful separation technique suitable for volatile and thermally stable compounds. Similar to chiral HPLC, it utilizes a chiral stationary phase to resolve enantiomers.

G cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis prep_sample Dissolve/Dilute Sample in Volatile Solvent injector Injector Port (Heated) prep_sample->injector carrier_gas Carrier Gas (e.g., Helium) carrier_gas->injector column Chiral Capillary Column injector->column detector FID or MS Detector column->detector oven GC Oven (Temperature Programmed) chromatogram Chromatogram (Peak Separation) detector->chromatogram integration Peak Area Integration chromatogram->integration calculation Calculate %ee integration->calculation

Chiral GC Workflow
Experimental Protocol: Enantiomeric Excess of Limonene

This protocol is adapted from methods for the analysis of chiral monoterpenes in essential oils.[7][8]

Materials:

  • Limonene sample (e.g., from essential oil)

  • Chiral GC column (e.g., DMP-β-CD)[8]

  • Helium (carrier gas)

  • GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Dilute the sample containing limonene in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.

  • GC Conditions:

    • Column: DMP-β-CD (or equivalent cyclodextrin-based chiral column)[8]

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 200 °C at 2 °C/min.

    • Detector: FID or MS

  • Analysis: Inject the sample into the GC system and acquire the chromatogram.

  • Data Processing:

    • Identify the peaks corresponding to the (+)- and (-)-enantiomers of limonene.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: %ee = [|Area(+) - Area(-)| / (Area(+) + Area(-))] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral auxiliary. This can be achieved either by derivatization (forming a covalent bond) or by using a chiral solvating agent (forming a non-covalent complex). The resulting diastereomers will have distinct NMR signals that can be integrated.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis mix Mix Analyte with Chiral Auxiliary (Derivatizing or Solvating Agent) dissolve Dissolve in NMR Solvent mix->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Acquire NMR Spectrum (¹H, ¹⁹F, etc.) nmr_tube->spectrometer spectrum NMR Spectrum with Diastereomeric Signals spectrometer->spectrum integration Integrate Distinct Signals spectrum->integration calculation Calculate %ee from Integral Ratios integration->calculation

NMR Spectroscopy Workflow
Experimental Protocol: Enantiomeric Excess of a Chiral Amine using a Chiral Solvating Agent

This is a general protocol for the use of a chiral solvating agent (CSA).[9]

Materials:

  • Chiral amine sample

  • Enantiomerically pure chiral solvating agent (e.g., a derivative of a natural product)

  • Deuterated NMR solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the chiral amine sample (typically 1-5 mg) and dissolve it in approximately 0.6 mL of the deuterated NMR solvent in a clean, dry vial.

    • Add a molar equivalent of the chiral solvating agent to the solution.

    • Gently mix to ensure complete dissolution and complex formation.

  • NMR Analysis:

    • Transfer the solution to an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum. The acquisition parameters should be optimized to achieve good signal-to-noise and resolution.

  • Data Processing:

    • Identify a proton signal of the analyte that is well-resolved into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the two signals.

    • Calculate the enantiomeric excess from the ratio of the integrals: %ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100

Polarimetry

Polarimetry is a traditional method for determining enantiomeric excess based on the ability of chiral molecules to rotate the plane of polarized light. The magnitude of the rotation is proportional to the concentration of the chiral substance and its specific rotation.

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_analysis Data Analysis prep_sample Prepare a Solution of Known Concentration fill_cell Fill Polarimeter Cell prep_sample->fill_cell measure_rotation Measure Optical Rotation (α_obs) fill_cell->measure_rotation calculate_sr Calculate Specific Rotation [α] measure_rotation->calculate_sr calculate_ee Calculate %ee using Known [α]_max calculate_sr->calculate_ee

References

A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Beta-amino acids (β-amino acids) and their ester derivatives are crucial structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to metabolic degradation by peptidases.[1] Consequently, the development of efficient and stereoselective methods for their synthesis is a significant focus of chemical research. This guide provides a comparative overview of several key synthetic strategies for preparing β-amino acid esters, with a focus on experimental data and detailed protocols for researchers in organic synthesis and drug discovery.

Primary Synthetic Strategies

The synthesis of β-amino acid esters can be broadly categorized into several key approaches: homologation from α-amino acids, conjugate addition reactions, and the addition of enolates to imines. Each strategy offers distinct advantages and is suited for different applications and substrate scopes.

G main Synthetic Routes to β-Amino Acid Esters cat1 Homologation of α-Amino Acids main->cat1 cat2 Addition to α,β-Unsaturated Esters main->cat2 cat3 Enolate Addition to Imines main->cat3 cat4 Catalytic Approaches main->cat4 m1 Arndt-Eistert Synthesis cat1->m1 m2 Conjugate Addition (Aza-Michael) cat2->m2 m3 Mannich Reaction cat3->m3 m4 Reformatsky Reaction cat3->m4 m5 Asymmetric Hydrogenation cat4->m5 m6 Hydroformylation cat4->m6

Caption: Overview of major synthetic pathways to β-amino acid esters.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β3-analogs.[2][3] The process involves the conversion of an N-protected α-amino acid to its acid chloride, which then reacts with diazomethane to form a diazoketone intermediate.[4] A subsequent metal-catalyzed Wolff rearrangement in the presence of an alcohol yields the desired β-amino acid ester.[4]

Key Features:

  • Stereoretention: The Wolff rearrangement proceeds with the retention of stereochemistry at the α-carbon.[2]

  • Substrate Scope: Widely applicable to various N-protected α-amino acids.

  • Hazard: A significant drawback is the use of diazomethane, which is toxic and explosive. Safer alternatives like diazo(trimethylsilyl)methane have been developed.[2][3]

Comparative Data: Arndt-Eistert Synthesis Variants
Starting Material (N-Protected α-Amino Acid)Activating AgentDiazomethane SourceCatalyst for Wolff RearrangementNucleophile (Solvent)Product YieldEnantiomeric Excess (ee)Reference
Boc-Phe-OHIsobutyl chloroformateCH₂N₂Ag₂Ot-BuOH/H₂O~70-80% (two steps)>99%[2][5]
Fmoc-Ala-OHThionyl chlorideCH₂N₂UltrasoundDioxane/H₂OHighNot specified[6]
Boc-Val-OHIsobutyl chloroformateCH₂N₂Ag₂OH₂ONot specifiedNot specified[5]
Experimental Protocol: Synthesis of Boc-(S)-β-homophenylalanine methyl ester

This protocol is adapted from procedures described for the Arndt-Eistert homologation of N-protected amino acids.[2][4]

  • Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.

  • Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add this ethereal solution to the mixed anhydride solution from step 1 at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wolff Rearrangement: The crude diazoketone solution is concentrated under reduced pressure. The residue is dissolved in methanol. Silver benzoate (0.1 eq) is added, and the solution is stirred at room temperature (or heated gently) until the evolution of N₂ ceases.

  • Workup and Purification: The reaction mixture is filtered, concentrated, and the residue is purified by silica gel column chromatography to yield the Boc-(S)-β-homophenylalanine methyl ester.

Enolate Addition to Imines: Mannich and Reformatsky Reactions

This strategy involves the nucleophilic addition of an ester enolate or its equivalent to an electrophilic imine. It is a powerful method for constructing the Cα-Cβ bond of the target molecule.

A. The Mannich Reaction

The Mannich reaction is a three-component reaction involving an amine, a non-enolizable aldehyde (to form an imine or iminium ion in situ), and a carbonyl compound that can form an enol or enolate.[7] In the context of β-amino ester synthesis, a pre-formed ester enolate (or silyl ketene acetal) is reacted with an N-protected imine. The development of catalytic, asymmetric versions has made this a highly valuable route to chiral β-amino esters.[8][9]

Key Features:

  • Versatility: A wide range of catalysts, including chiral Brønsted acids, Lewis acids, and organocatalysts, can be used to achieve high stereoselectivity.[8][9]

  • Directness: Asymmetric variants allow for the direct synthesis of enantioenriched products.[8][10]

  • Substrate Scope: Tolerates a broad array of substituents on both the enolate and imine components.

B. The Reformatsky Reaction

The Reformatsky reaction uses an organozinc reagent formed from an α-haloester and zinc dust.[11] This zinc enolate then adds to an imine (an aza-Reformatsky reaction) to produce a β-amino ester.[12] The reaction is known for its operational simplicity and tolerance of various functional groups.

Key Features:

  • Mild Conditions: Generally performed under neutral conditions, which preserves sensitive functional groups.[12]

  • Diastereoselectivity: The use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, can lead to high levels of diastereoselectivity.[12]

  • Homologation Strategy: Can be used as part of a homologation strategy starting from α-amino acids to produce β2-amino acids.[1][13]

Comparative Data: Enolate Addition Reactions
Reaction TypeEnolate SourceImineCatalyst/ReagentProduct YieldStereoselectivityReference
Organocatalytic Mannich3-Indolinone-2-carboxylateN-Boc-benzaldimineChiral Thioureaup to 99%up to 99% ee[8]
Catalytic Asymmetric MannichBis-silyl ketene acetalSilylated aminomethyl etherChiral IDPi Brønsted Acid99%91% ee[14][15]
Reductive Mannich-typeα,β-Unsaturated carboxylic acidN-DPP-ketimineCu(OAc)₂/(R)-BINAP96%95% ee, >20:1 dr[16]
Diastereoselective ReformatskyMethyl bromoacetateChiral N-tert-butylsulfinyl imineZn, CuCl85%>90% de[12]
Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol is adapted from the work of Reddy et al. on the synthesis of chiral β-amino esters.[8]

  • Reaction Setup: To a vial containing 3-indolinone-2-carboxylate (1.0 eq), N-Boc-α-amidosulfone (1.2 eq), and the chiral bifunctional thiourea catalyst (10 mol%), add toluene (0.5 M).

  • Reaction Execution: Stir the mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired chiral β-amino ester.

Conjugate Addition to α,β-Unsaturated Esters

The aza-Michael or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a direct and atom-economical method for synthesizing β-amino esters. The nucleophile can be ammonia, a primary or secondary amine, or a protected nitrogen source like a carbamate.

Key Features:

  • Atom Economy: It is a highly efficient addition reaction with no byproducts.

  • Catalysis: The reaction can be promoted by Lewis acids, Brønsted acids, or organocatalysts. Asymmetric variants using chiral catalysts are well-developed.[17]

  • Broad Scope: A wide variety of amines and α,β-unsaturated esters can be used.[17][18]

Comparative Data: Conjugate Addition Reactions
Nucleophileα,β-Unsaturated EsterCatalyst/ConditionsProduct YieldEnantiomeric Excess (ee)Reference
Aromatic AminesAcrylatesLipase TL IM (Continuous-flow)Good to excellentN/A (racemic)[18]
CarbamatesEnoyl SystemsChiral Ni₂-Schiff base complexHighHigh[6]
Aromatic Aminesα,β-Unsaturated CarbonylsSilicon tetrachloride (solvent-free)Very goodN/A (racemic)[17]
Experimental Protocol: Lipase-Catalyzed Michael Addition in Continuous Flow

This protocol is based on the work of Wang et al.[18]

  • System Setup: A continuous-flow system is assembled using a syringe pump, a microreactor packed with immobilized lipase (Lipozyme TL IM), and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of the aromatic amine (e.g., aniline, 1.0 eq) and the acrylate ester (e.g., methyl acrylate, 1.5 eq) in methanol.

  • Reaction Execution: The reagent solution is pumped through the packed-bed microreactor at a controlled flow rate to achieve the desired residence time (e.g., 30 minutes) and temperature.

  • Collection and Analysis: The output from the reactor is collected. The solvent is removed under reduced pressure, and the product is analyzed and purified, typically by chromatography.

Conclusion

The synthesis of β-amino acid esters can be achieved through several powerful and versatile methodologies.

  • The Arndt-Eistert synthesis is a robust method for homologating α-amino acids, especially when stereochemical integrity is paramount, though it requires hazardous reagents.

  • Enolate addition reactions , such as the Mannich and Reformatsky reactions, offer highly effective routes for C-C bond formation, with modern catalytic asymmetric variants providing excellent enantiocontrol.[8][12][16]

  • Conjugate addition represents the most atom-economical approach, and its catalytic asymmetric versions are highly valuable for producing enantioenriched β-amino esters directly.

The choice of method depends on factors such as the availability of starting materials, the desired substitution pattern and stereochemistry, scalability, and safety considerations. The continued development of novel catalytic systems promises to further enhance the efficiency and accessibility of these vital building blocks for science and industry.

References

A Comparative Guide to Catalysts for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the stereoselective synthesis of chiral molecules critical in pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst is paramount to achieving high enantioselectivity and efficiency. This guide provides an objective comparison of seminal catalysts for asymmetric hydrogenation, supported by experimental data, to aid researchers in selecting the optimal system for their specific applications.

Performance Comparison of Key Catalysts

The following table summarizes the performance of four widely utilized classes of catalysts in the asymmetric hydrogenation of representative substrates. These catalysts, based on rhodium, ruthenium, and iridium, are distinguished by their privileged chiral ligands and have demonstrated broad utility.

Catalyst SystemSubstrateProductee (%)TONTOF (h⁻¹)Conditions
Rh-(R,R)-Et-DuPhos Methyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>9910,000>2,000MeOH, RT, 3 atm H₂
Ru-(S)-BINAP/ (S,S)-DPEN Acetophenone(R)-1-Phenylethanol972,0001002-Propanol, 28 °C, 8 atm H₂
Ir-(R)-ThrePHOX (E)-1,2-diphenylpropene(S)-1,2-diphenylpropane94100~10CH₂Cl₂, RT, 1 atm H₂
RuCl₂[(S)-xylbinap] [(S)-daipen] 2-Acetylthiophene(R)-1-(Thiophen-2-yl)ethanol98200,000>10,0002-Propanol, t-BuOK, 30 °C, 8 atm H₂

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are intended to serve as a starting point for reaction optimization.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with Rh-(R,R)-Et-DuPhos

Catalyst Precursor: [Rh(COD)₂(R,R)-Et-DuPhos]BF₄

Procedure:

  • In a glovebox, a glass liner for a high-pressure reactor is charged with methyl (Z)-α-acetamidocinnamate (1.0 g, 4.56 mmol) and [Rh(COD)₂(R,R)-Et-DuPhos]BF₄ (3.9 mg, 0.00456 mmol, S/C = 1000).

  • Methanol (10 mL), deoxygenated by bubbling with argon for 30 minutes, is added.

  • The glass liner is placed in the high-pressure reactor, which is then sealed.

  • The reactor is purged with hydrogen gas three times.

  • The reaction is stirred under 3 atm of hydrogen pressure at room temperature for 12 hours.

  • Upon completion, the reactor is vented, and the solvent is removed under reduced pressure.

  • The enantiomeric excess of the product, N-Acetyl-(R)-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis.

Asymmetric Hydrogenation of Acetophenone with Ru-(S)-BINAP/(S,S)-DPEN

Catalyst: trans-[RuCl₂{(S)-binap}{(S,S)-dpen}]

Procedure:

  • A solution of trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] (9.1 mg, 0.01 mmol) and acetophenone (120.1 mg, 1.0 mmol) in 2-propanol (5 mL) is prepared in a Schlenk flask under an argon atmosphere.

  • A solution of potassium tert-butoxide (1 M in THF, 0.1 mL, 0.1 mmol) is added.

  • The flask is placed in a high-pressure reactor. The reactor is flushed with hydrogen three times and then pressurized to 8 atm.

  • The reaction mixture is stirred at 28 °C for 10 hours.

  • After releasing the pressure, the conversion is determined by GC, and the enantiomeric excess of (R)-1-phenylethanol is determined by chiral GC analysis.[1]

Asymmetric Hydrogenation of an Unfunctionalized Olefin with Ir-PHOX

Catalyst Precursor: [Ir(COD)Cl]₂ and (R)-ThrePHOX ligand

Procedure:

  • In a glovebox, [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the (R)-ThrePHOX ligand (5.0 mg, 0.011 mmol) are dissolved in dichloromethane (2 mL) in a Schlenk flask.

  • The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • (E)-1,2-diphenylpropene (208 mg, 1.0 mmol) is added to the catalyst solution.

  • The flask is connected to a hydrogen balloon (1 atm).

  • The reaction is stirred at room temperature for 24 hours.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography.

  • The enantiomeric excess of (S)-1,2-diphenylpropane is determined by chiral HPLC.

Asymmetric Hydrogenation of an Aromatic Ketone with a Noyori Catalyst

Catalyst: RuCl₂[(S)-xylbinap][(S)-daipen]

Procedure:

  • In a glovebox, a glass-lined autoclave is charged with 2-acetylthiophene (1.26 g, 10 mmol), RuCl₂[(S)-xylbinap][(S)-daipen] (4.8 mg, 0.005 mmol, S/C = 2000), and a solution of potassium tert-butoxide in 2-propanol (0.1 M, 1.0 mL, 0.1 mmol).

  • 2-Propanol (20 mL) is added, and the autoclave is sealed.

  • The autoclave is purged with hydrogen three times and then pressurized to 8 atm.

  • The reaction mixture is stirred at 30 °C for 1 hour.

  • After releasing the pressure, an aliquot is taken for conversion and enantiomeric excess analysis by chiral GC.[2][3]

Visualizing Catalytic Processes

To better understand the relationships and workflows in asymmetric hydrogenation, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_analysis Workup & Analysis A Weigh Catalyst Precursor & Ligand B Dissolve in Degassed Solvent A->B C Add Substrate B->C D Purge Reactor with H₂ C->D E Pressurize with H₂ D->E F Stir at Set Temperature E->F G Release Pressure F->G H Solvent Evaporation G->H I Purification (if needed) H->I J Determine ee% (Chiral HPLC/GC) I->J

General workflow for an asymmetric hydrogenation experiment.

Catalyst_Relationships cluster_metal Transition Metal cluster_ligand Chiral Ligand Type cluster_application Primary Substrate Class Rh Rhodium Diphosphine Diphosphine (e.g., DuPhos, BINAP) Rh->Diphosphine Ru Ruthenium Ru->Diphosphine Diamine_Diphosphine Diamine-Diphosphine (Noyori-type) Ru->Diamine_Diphosphine Ir Iridium PN_Ligand P,N-Ligand (e.g., PHOX) Ir->PN_Ligand Func_Olefins Functionalized Olefins Diphosphine->Func_Olefins Ketones Ketones Diphosphine->Ketones Unfunc_Olefins Unfunctionalized Olefins PN_Ligand->Unfunc_Olefins Diamine_Diphosphine->Ketones

Logical relationships between catalyst components and applications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.